molecular formula C17H12ClNO2 B420922 Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 80221-37-0

Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B420922
CAS No.: 80221-37-0
M. Wt: 297.7g/mol
InChI Key: ICMMKGSGCHNRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMMKGSGCHNRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this class, derivatives of 2-phenylquinoline-4-carboxylic acid have garnered significant attention for their potential as therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4][5] This technical guide focuses on a specific analogue, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate , providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. The introduction of a 4-chlorophenyl group at the 2-position and a methyl carboxylate at the 4-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of significant interest for further investigation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₂ClNO₂PubChem[6]
Molecular Weight 297.74 g/mol PubChem[6]
Monoisotopic Mass 297.055655 g/mol PubChem[6]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not experimentally determined-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from related compounds
XlogP (Predicted) 4.3PubChem[6]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: the Pfitzinger reaction to construct the quinoline core, followed by esterification of the resulting carboxylic acid. The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[7]

Part 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

This step involves the condensation of isatin with 4-chloroacetophenone in a basic medium. The base facilitates the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the enolizable ketone. Subsequent cyclization and dehydration yield the desired quinoline-4-carboxylic acid.[7]

Materials:

  • Isatin

  • 4-chloroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Glacial acetic acid or Hydrochloric acid (HCl) for acidification

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.

  • To this solution, add 4-chloroacetophenone (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted 4-chloroacetophenone.

  • Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl to a pH of approximately 4-5.

  • The product, 2-(4-chlorophenyl)quinoline-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Esterification to this compound

The carboxylic acid is converted to its corresponding methyl ester using a standard acid-catalyzed esterification method.

Materials:

  • 2-(4-chlorophenyl)quinoline-4-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Suspend the dried 2-(4-chlorophenyl)quinoline-4-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • The final product, this compound, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Part 1: Pfitzinger Reaction cluster_step2 Part 2: Esterification Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol/Water, Reflux) Isatin->Pfitzinger Chloroacetophenone 4-chloroacetophenone Chloroacetophenone->Pfitzinger Carboxylic_Acid 2-(4-chlorophenyl)quinoline-4-carboxylic acid Pfitzinger->Carboxylic_Acid Esterification Esterification (Methanol, H₂SO₄, Reflux) Final_Product This compound Esterification->Final_Product Carboxylic_Acid_Input->Esterification caption Synthesis of this compound

Caption: A two-step synthesis of the target compound.

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is not extensively reported, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas. This provides a strong rationale for the investigation of the title compound.

Anticancer Potential

Derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as potent inhibitors of histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3][4] The aberrant activity of HDACs is implicated in the development and progression of various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid moiety often serves as a "cap" group in the pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme's active site. The substitution pattern on the phenyl ring can significantly influence the inhibitory activity and selectivity.

Potential Mechanism of Action as an HDAC Inhibitor:

HDAC_Inhibition Compound Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Histone Acetylated Histone Histone->HDAC Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Repression->Apoptosis Leads to reversal of

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antibacterial properties.[1][5] The mechanism of action for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 2-phenylquinoline-4-carboxylic acid scaffold can be a starting point for the design of new antibacterial agents.

Conclusion

This compound is a molecule of considerable interest within the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, primarily the Pfitzinger reaction followed by esterification. Based on the biological activities of structurally related compounds, this quinoline derivative holds potential for development as an anticancer or antimicrobial agent. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to undertake such studies.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • This compound (C17H12ClNO2). PubChem. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

Sources

"Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Abstract

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this class, 2-arylquinoline-4-carboxylates represent a particularly versatile and potent chemotype. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: This compound . We will dissect its molecular architecture, provide detailed, field-proven protocols for its synthesis and characterization, and contextualize its significance by exploring the vast therapeutic potential of its parent scaffold. This document is designed to serve as a foundational resource for researchers aiming to leverage this molecule in drug discovery and chemical biology programs.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of this compound is defined by three key moieties: a planar quinoline heterocycle, a 4-chlorophenyl ring at the 2-position, and a methyl carboxylate group at the 4-position. This specific arrangement governs its steric, electronic, and pharmacokinetic properties.

The dihedral angle between the quinoline and the appended phenyl ring is a critical parameter influencing how the molecule interacts with biological targets. While a crystal structure for the title compound is not publicly available, data from the closely related analogue, 2-(4-methylphenyl)quinoline-4-carboxylic acid, reveals a dihedral angle of approximately 25.3° between its quinoline and toluene rings.[1][2] A similar non-coplanar orientation is expected for the chlorophenyl derivative, which is crucial for fitting into three-dimensional protein binding pockets.

Table 1: Core Physicochemical and Structural Identifiers

Property Value Source
Molecular Formula C₁₇H₁₂ClNO₂ PubChemLite[3]
Monoisotopic Mass 297.05566 Da PubChemLite[3]
SMILES COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl PubChemLite[3]
InChIKey ICMMKGSGCHNRFF-UHFFFAOYSA-N PubChemLite[3]

| XlogP (Predicted) | 4.3 | PubChemLite[3] |

The presence of the chlorine atom on the phenyl ring significantly impacts the molecule's lipophilicity (as reflected in the predicted XlogP value) and can influence its metabolic stability by blocking potential sites of oxidation. The methyl ester at the C4 position often serves as a prodrug form of the more biologically active carboxylic acid, improving cell permeability before being hydrolyzed by intracellular esterases.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is a robust, two-step process. It begins with the classic Pfitzinger quinoline synthesis to construct the core heterocyclic system, followed by a standard Fischer esterification. This pathway offers high yields and utilizes readily available starting materials.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Fischer Esterification Isatin Isatin Base KOH, EtOH/H₂O Isatin->Base Acetophenone 1-(4-chlorophenyl)ethanone Acetophenone->Base Acid 2-(4-chlorophenyl)quinoline-4-carboxylic acid Base->Acid Reflux Catalyst MeOH, H₂SO₄ (cat.) Acid->Catalyst Ester Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate Catalyst->Ester Reflux

Fig. 1: Two-step synthesis of the title compound.
Experimental Protocol 1: Pfitzinger Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

This protocol is adapted from established methodologies for synthesizing 2-arylquinoline-4-carboxylic acids.[4][5][6] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions to form the quinoline-4-carboxylic acid.

  • Reagent Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Addition: To this solution, add a solution of 1-(4-chlorophenyl)ethanone (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) for 8-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the mixture with 3 M hydrochloric acid (HCl) until the pH is between 5 and 6. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The resulting solid is 2-(4-chlorophenyl)quinoline-4-carboxylic acid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Experimental Protocol 2: Fischer Esterification to Yield the Title Compound
  • Setup: Suspend the 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture and carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Profile

The structural confirmation of the final compound relies on a combination of spectroscopic techniques. The following table outlines the expected signals based on data from closely related analogues.[7][8]

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - Multiplets between δ 7.5-8.5 ppm (protons on quinoline and chlorophenyl rings).- A sharp singlet around δ 4.0 ppm (methyl ester, -OCH₃).- A singlet around δ 8.0-8.2 ppm (proton at C3 of the quinoline ring).
¹³C NMR - Signal around δ 166-168 ppm (ester carbonyl carbon, C=O).- Signals between δ 118-158 ppm (aromatic and quinoline carbons).- Signal around δ 52-53 ppm (methyl ester carbon, -OCH₃).
IR (cm⁻¹) - Strong absorption band around 1720-1730 cm⁻¹ (C=O stretch of the ester).- Bands in the 1500-1600 cm⁻¹ region (C=C and C=N aromatic stretching).- Band around 1090 cm⁻¹ (C-Cl stretch).

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 298.06, with a characteristic isotopic pattern [M+2+H]⁺ at m/z = 300.06 (~33% intensity) due to the presence of ³⁷Cl. |

Part 3: Biological Significance and Therapeutic Landscape

The 2-arylquinoline-4-carboxylate scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing potent activity against a wide array of biological targets. The title compound, as a member of this class, sits at the intersection of several promising therapeutic avenues.

Biological_Targets center_node 2-Arylquinoline-4-carboxylate Scaffold HDAC HDAC3 Inhibition center_node->HDAC Anticancer[4] SIRT3 SIRT3 Inhibition center_node->SIRT3 Anticancer[9] Malaria Anti-plasmodial Activity center_node->Malaria Antimalarial[6][10] COX2 COX-2 Inhibition center_node->COX2 Anti-inflammatory[11] DHODH DHODH Inhibition center_node->DHODH Immunosuppression[5]

Sources

"Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Abstract

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone in the development of therapeutics for a wide range of diseases. Notably, quinoline derivatives have demonstrated significant potential as antimalarial, antibacterial, anticancer, and antiviral agents. The substitution at the 2- and 4-positions of the quinoline ring, in particular, allows for extensive modification to modulate biological activity and pharmacokinetic properties. The introduction of a 4-chlorophenyl group at the 2-position and a methyl carboxylate at the 4-position is a strategic design choice aimed at enhancing lipophilicity and providing a handle for further chemical derivatization.

Physicochemical and Structural Properties

While experimental data for this compound is scarce, we can infer its properties from its chemical structure and data available for analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C17H12ClNO2PubChem[3]
Molecular Weight 297.74 g/mol Echemi[4]
Monoisotopic Mass 297.05566 DaPubChem[3]
XlogP (Predicted) 4.3PubChem[3]
Hydrogen Bond Acceptor Count 3Echemi[2]
Rotatable Bond Count 3Inferred
Topological Polar Surface Area 39.2 ŲEchemi[2]

These properties are computationally predicted and should be confirmed experimentally.

The structure, featuring a planar quinoline core linked to a chlorophenyl ring, suggests potential for π–π stacking interactions, which can be crucial for binding to biological targets.[4] The ester group at the 4-position introduces a polar region and a potential hydrogen bond acceptor, influencing solubility and receptor interactions.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in two main stages: the formation of the quinoline core followed by esterification.

Synthesis of the Precursor: 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 5466-31-9)

The most direct and widely utilized method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-chloroacetophenone) under basic conditions.

Reaction Scheme:

Pfitzinger_Reaction Isatin Isatin Intermediate Intermediate Adduct Isatin->Intermediate Chloroacetophenone 4-Chloroacetophenone Chloroacetophenone->Intermediate Base Base (e.g., KOH) Base->Intermediate Catalyst CarboxylicAcid 2-(4-chlorophenyl)quinoline- 4-carboxylic acid (CAS: 5466-31-9) Intermediate->CarboxylicAcid Rearrangement & Cyclization

Caption: Pfitzinger reaction for the synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol (Adapted from related syntheses): [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq.) and 4-chloroacetophenone (1.1 eq.) in ethanol.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (3.0 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed to obtain the pure 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a standard esterification. Fischer esterification is a reliable method for this transformation.

Reaction Scheme:

Fischer_Esterification CarboxylicAcid 2-(4-chlorophenyl)quinoline- 4-carboxylic acid TargetMolecule Methyl 2-(4-chlorophenyl)quinoline- 4-carboxylate CarboxylicAcid->TargetMolecule Methanol Methanol (CH3OH) Methanol->TargetMolecule AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->TargetMolecule Catalyst Water Water (H2O) TargetMolecule->Water

Caption: Fischer esterification to yield the target methyl ester.

Detailed Experimental Protocol:

  • Reaction Setup: Suspend 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the suspension.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC to track the disappearance of the starting carboxylic acid.

  • Neutralization and Extraction: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. The final purification can be achieved through column chromatography on silica gel to afford the pure this compound.

Potential Applications and Research Directions

The therapeutic potential of quinoline derivatives is vast. Analogs of the title compound have been investigated for a variety of biological activities.

  • Anticancer Activity: Many quinoline-4-carboxamide derivatives have been synthesized and evaluated for their anti-breast cancer activity.[6] The core structure is amenable to modifications that can lead to potent and selective anticancer agents. Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, a promising target in cancer therapy.[5]

  • Antibacterial Agents: The quinoline scaffold is present in several antibacterial drugs. Research has shown that derivatives of 4-methyl-2-(4-substituted phenyl) quinoline possess significant antibacterial activities.[2] Further investigation into the antibacterial spectrum of this compound is warranted.

  • Antimalarial Drug Development: Quinoline-4-carboxamides have been identified from phenotypic screens against Plasmodium falciparum, the parasite responsible for malaria.[7][8] Optimization of this scaffold has led to compounds with potent in vivo efficacy.

  • SIRT3 Inhibition: Recent studies have explored 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a target for leukemia therapy.

The methyl ester functionality of the title compound makes it an excellent intermediate for the synthesis of a library of carboxamide derivatives, which can be screened for a wide range of biological activities.

Conclusion

This compound is a promising, yet underexplored, member of the quinoline family. While a dedicated CAS number is not readily identifiable, its synthesis is straightforward from its known carboxylic acid precursor (CAS: 5466-31-9). The synthetic protocols outlined in this guide, based on established Pfitzinger and Fischer esterification reactions, provide a reliable pathway for its preparation. The extensive body of research on related quinoline derivatives strongly suggests that this compound and its derivatives hold significant potential in the fields of medicinal chemistry and drug discovery. Further investigation into its biological activity is highly encouraged.

References

  • Baragaña, B., et al. (2015). A Novel Pyrrolizidine-Based Compound with Antimalarial Activity. Antimicrobial Agents and Chemotherapy, 59(8), 4737-4745.
  • Penna-Coutinho, J., et al. (2011). Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme. Memorias do Instituto Oswaldo Cruz, 106(Suppl. 1), 94-100.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 435-440.
  • Shinde, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49.
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936385.
  • AlDamen, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.
  • Al-Suwaidan, I. A., et al. (2011). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(30), 20035-20048.
  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 863673.
  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 863673.

Sources

A Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with a wide spectrum of biological activities. Among its diverse derivatives, 2-phenylquinolines have garnered significant attention in medicinal chemistry for their potent pharmacological properties. This technical guide provides an in-depth exploration of a specific analogue, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. We will detail a robust synthetic pathway, provide a comprehensive analysis of its characterization data, and discuss its potential applications in drug discovery, particularly in the fields of oncology, virology, and bacteriology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel quinoline-based compounds.

Introduction: The Significance of the 2-Phenylquinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous natural products and synthetic pharmaceuticals.[1] The fusion of a benzene ring with a pyridine ring imparts a unique electronic and structural character, making the quinoline nucleus an exceptional scaffold for interacting with various biological targets.

The introduction of a phenyl group at the 2-position of the quinoline ring creates the 2-phenylquinoline framework, a structural motif associated with a remarkable array of biological activities. These derivatives have been extensively investigated and have shown promise as anticancer, antiviral, and antimicrobial agents.[2][3][4] The planarity of the aromatic system allows for effective intercalation with DNA and interaction with enzymatic active sites, while the substituents on both the quinoline and phenyl rings provide a means to modulate the compound's physicochemical properties and biological specificity. For instance, 2-phenylquinoline derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and have shown broad-spectrum anti-coronavirus activity.[3][5] The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been noted to enhance antibacterial activity, making them suitable for further modification to develop more effective therapeutic agents.[6]

This guide focuses on this compound, a derivative that combines the established 2-phenylquinoline core with a chlorine substituent on the phenyl ring and a methyl ester at the 4-position of the quinoline ring. These modifications are anticipated to influence its biological profile, making it a compound of significant interest for further investigation.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: first, the construction of the core heterocyclic system, 2-(4-chlorophenyl)quinoline-4-carboxylic acid, followed by esterification to yield the final methyl ester. The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[7]

Synthesis Workflow

The overall synthetic strategy is depicted below. It involves the Pfitzinger condensation of isatin with a substituted acetophenone to form the quinoline-4-carboxylic acid, followed by a standard acid-catalyzed esterification.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Fischer Esterification Isatin Isatin P1 Isatin->P1 Acetophenone 1-(4-chlorophenyl)ethan-1-one Acetophenone->P1 KOH Potassium Hydroxide (aq) Heat Reflux Carboxylic_Acid 2-(4-chlorophenyl)quinoline-4-carboxylic acid Reaction2 Carboxylic_Acid->Reaction2 + MeOH + H₂SO₄ (cat.), Reflux Reaction1 P1->Reaction1 + KOH, Ethanol + Heat Reaction1->Carboxylic_Acid Methanol Methanol (MeOH) H2SO4 Sulfuric Acid (cat.) Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

This procedure is adapted from the Pfitzinger reaction protocol used for synthesizing similar 2-arylquinoline-4-carboxylic acids.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (33%).

  • Addition of Ketone: To the stirred solution, add a solution of 1-(4-chlorophenyl)ethan-1-one (1.1 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add water to the residue and acidify with 3 M hydrochloric acid (HCl) to a pH of 5-6.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford 2-(4-chlorophenyl)quinoline-4-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[8]

Step 2: Synthesis of this compound

This is a standard Fischer esterification procedure.

  • Reaction Setup: Suspend the 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) obtained from Step 1 in methanol.

  • Catalyst Addition: To this suspension, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Physicochemical and Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related compounds.[9]

Chemical Structure

Chemical_Structure mol This compound

Caption: Chemical structure of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the title compound.

Analysis Expected Data
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.4 (m, 2H, Ar-H), δ 8.1 (s, 1H, H-3), δ 7.7-7.8 (m, 2H, Ar-H), δ 7.5-7.6 (m, 4H, Ar-H), δ 4.1 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 166-167 (C=O), δ 155-156 (C-2), δ 148-149 (C-8a), δ 145-146 (C-4), δ 137-138 (C-Ar), δ 135-136 (C-Ar), δ 130-131 (C-Ar), δ 129-130 (C-Ar), δ 128-129 (C-Ar), δ 127-128 (C-Ar), δ 126-127 (C-Ar), δ 124-125 (C-Ar), δ 118-119 (C-3), δ 52-53 (-OCH₃)
Mass Spec (ESI-MS) m/z 298.06 [M+H]⁺, 320.04 [M+Na]⁺
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1720 (C=O, ester), ~1600, 1550, 1480 (C=C, Ar), ~1250 (C-O), ~1090 (C-Cl)

Note: The predicted NMR shifts are estimations based on the unsubstituted analog and general principles of NMR spectroscopy. Actual values may vary.

Potential Applications in Drug Discovery

The 2-phenylquinoline-4-carboxylate scaffold is a versatile platform for the development of new therapeutic agents. The biological activity of these compounds can be fine-tuned by altering the substituents on the aromatic rings.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents.[10] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[5] One study found that certain 2-arylquinoline derivatives displayed selective cytotoxicity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[4] The introduction of the 4-chlorophenyl group in the title compound may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved anticancer potency. Further investigations could involve screening against a panel of cancer cell lines to determine its efficacy and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. The 2-phenylquinoline core is a promising starting point for the development of such agents.[2] Studies have shown that derivatives of 2-phenyl-quinoline-4-carboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[6] The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The title compound, with its specific substitution pattern, warrants evaluation for its antibacterial spectrum and potency, including against resistant strains like MRSA.[6]

Antiviral Activity

Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents.[3] A notable study identified 2-phenylquinolines as potent inhibitors of SARS-CoV-2 replication and also showed activity against other human coronaviruses.[3] The mechanism of action for some of these compounds involves targeting the viral helicase (nsp13), a highly conserved enzyme essential for viral replication. Given the urgent need for new antiviral therapies, this compound represents a valuable candidate for screening against a range of viruses.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to a class of molecules with proven and diverse biological activities. The synthetic route detailed in this guide is robust and allows for the production of the material for further study. The predicted spectroscopic data provides a benchmark for its characterization.

The true potential of this compound lies in its promise as a lead for drug discovery programs. Based on the extensive literature on related 2-phenylquinoline derivatives, future research should focus on a comprehensive biological evaluation, including:

  • In vitro screening: Assessing its cytotoxic activity against a broad panel of human cancer cell lines, its minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi, and its efficacy in cell-based viral replication assays.

  • Mechanism of action studies: Investigating its potential molecular targets, such as HDACs, DNA gyrase, or viral enzymes.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues with different substituents on the phenyl and quinoline rings to optimize potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound as a potential next-generation therapeutic agent.

References

  • Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. Available at: [Link]

  • Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Letters. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. National Institutes of Health. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). ACS Omega. Available at: [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. Available at: [Link]

  • CID 122364693. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. Drawing upon available data for structurally similar compounds and predictive models, this document offers a robust framework for researchers working with this molecule.

Molecular Structure and Properties

This compound possesses a rigid, planar quinoline core substituted with a 4-chlorophenyl group at the 2-position and a methyl carboxylate group at the 4-position. This arrangement of aromatic and functional groups dictates its physicochemical properties and potential biological activity.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₂ClNO₂[1]
Molecular Weight297.74 g/mol [2]
Monoisotopic Mass297.05566 Da[1]
XlogP (Predicted)4.3[1]
Melting PointEstimated: 240-255 °CBased on analogs[2][3]

Note: The melting point is an estimation based on the experimentally determined melting point of the closely related compound, 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid (246-248 °C)[2], and 2-(4-Methylphenyl)quinoline-4-carboxylic acid (214–216 °C)[3]. The presence of the methyl ester instead of a carboxylic acid may slightly alter the crystal lattice energy and thus the melting point.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, likely starting with a Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids[3][4]. This would be followed by esterification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Pfitzinger Reaction cluster_intermediate Intermediate cluster_reaction2 Esterification cluster_product Final Product Isatin Isatin Pfitzinger Condensation with KOH in Ethanol/Water Isatin->Pfitzinger Acetophenone 4'-Chloroacetophenone Acetophenone->Pfitzinger CarboxylicAcid 2-(4-chlorophenyl)quinoline-4-carboxylic acid Pfitzinger->CarboxylicAcid Esterification Reaction with Methanol and Acid Catalyst (e.g., H₂SO₄) CarboxylicAcid->Esterification FinalProduct This compound Esterification->FinalProduct

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methodologies for similar compounds[3][4].

Step 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

  • In a sealed vessel suitable for microwave synthesis, combine isatin (1.0 mmol), 4'-chloroacetophenone (1.05 mmol), and potassium hydroxide (10 mmol) in a mixture of ethanol and water (10 mL).

  • Irradiate the mixture with microwaves at 140°C for approximately 12-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with glacial acetic acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Step 2: Esterification to this compound

  • Suspend the dried 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 mmol) in methanol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Characterization

Table 2: Spectral Data for this compound and a Key Analog

TechniqueThis compound (Predicted/Expected)4-methyl-2-(4-chlorophenyl)quinoline (Experimental)[5]
¹H NMR (ppm)Expected signals for quinoline and 4-chlorophenyl protons, plus a singlet for the methyl ester group (~3.9-4.1 ppm).7.15 (d, 2H), 7.00 (d, 2H), 6.40-6.41 (m, 2H), 5.19 (s, 2H), 3.37 (s, 6H), 2.93-2.83 (m, 2H), 2.69-2.66 (m, 2H), 2.0 (s, 1H)
¹³C NMR (ppm)Expected signals for quinoline and 4-chlorophenyl carbons, a signal for the ester carbonyl (~165-170 ppm), and a signal for the methyl ester carbon (~52-55 ppm).147.5, 147.2, 140.9, 136.8, 131.8, 129.8, 129.7, 129.4, 113.3, 113.2, 57.1, 56.2, 41.8, 29.9
IR (cm⁻¹)Expected C=O stretch for the ester (~1720-1740 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C=C stretches, and a C-Cl stretch (~650-750 cm⁻¹).3010 (C-H, str.), 2978 (C-H, str.), 1510 (C=C, str., aro.), 1310 (C=N, str.), 650 (C-Cl, str.)
Mass Spec (m/z)[M+H]⁺: 298.06294M⁺: 254 (100%), [M+1]⁺: 255 (30%)

Note on Spectral Data Comparison: The provided experimental data for 4-methyl-2-(4-chlorophenyl)quinoline serves as a valuable reference. For this compound, the key differences in the spectra will be the absence of the methyl group signal at position 4 in the NMR and the presence of characteristic signals for the methyl carboxylate group in both NMR and IR spectra.

Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties[5]. The specific substitutions on the quinoline ring of this compound suggest potential for further investigation in these areas. The 4-chlorophenyl moiety is a common feature in many biologically active molecules, and the quinoline-4-carboxylate scaffold is known to be a key pharmacophore.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound based on a synthesis of available data for closely related compounds and predictive models. The proposed synthesis and expected spectral data offer a solid foundation for researchers to undertake further experimental work on this promising molecule.

References

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • This compound (C17H12ClNO2) - PubChem. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylate scaffold is a cornerstone in medicinal chemistry, underpinning a vast and diverse array of therapeutic agents. This in-depth technical guide traverses the historical landscape of these remarkable compounds, from their initial synthesis to their evolution as potent antibacterial, neuroactive, antimalarial, and anticancer agents. We will explore the pivotal discoveries, the scientific rationale behind structural modifications, and the mechanistic intricacies that have established quinoline-4-carboxylates as a privileged scaffold in drug discovery. This guide provides a comprehensive overview for researchers and drug development professionals, offering insights into the enduring legacy and future potential of this critical chemical class.

The Genesis of a Privileged Scaffold: Early Discoveries

While the quinoline core was first described in 1834, the journey of its 4-carboxylate derivatives as biologically active molecules began much later. One of the earliest and most significant naturally occurring quinoline-4-carboxylate derivatives to be identified is Kynurenic acid (KYNA) .

Kynurenic Acid: A Naturally Occurring Neuroactive Agent

Discovered in 1853 by the German chemist Justus von Liebig in dog urine, Kynurenic acid was initially considered a mere byproduct of tryptophan metabolism.[1][2] It wasn't until the 1980s that its profound neuroactive properties were unveiled.[1] KYNA is now recognized as an antagonist of ionotropic glutamate receptors, playing a crucial role in neurotransmission and neuroprotection.[1] This discovery marked a paradigm shift, highlighting that the quinoline-4-carboxylate scaffold possessed inherent biological activity beyond the realm of synthetic compounds.

The Antibacterial Revolution: The Rise of the Quinolones

The most impactful chapter in the history of quinoline-4-carboxylate derivatives is undoubtedly their development as antibacterial agents. This era was heralded by a serendipitous discovery that would revolutionize the treatment of bacterial infections.

A Fortuitous Finding: The Birth of Nalidixic Acid

In the 1960s, during the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified by George Lesher and his colleagues.[3][4] This compound, nalidixic acid , a 1,8-naphthyridine derivative structurally related to quinolones, exhibited modest but significant antibacterial activity, primarily against Gram-negative bacteria.[3][5] Introduced clinically in 1967, nalidixic acid became the first synthetic quinolone antibiotic and the progenitor of a vast class of antimicrobial agents.[3][6][7] Though its use was largely confined to urinary tract infections due to its limited spectrum and rapid development of resistance, its discovery laid the critical groundwork for future innovations.[5][6]

The Fluorine Advantage: Emergence of the Fluoroquinolones

The therapeutic potential of the quinolone scaffold was fully realized with the introduction of a fluorine atom at the C6 position. This key structural modification in the 1970s and 1980s led to the development of the fluoroquinolones , a second generation of quinolone antibiotics with vastly superior properties.[6][7][8] Norfloxacin , patented in 1978, was the first fluoroquinolone and demonstrated a broader antibacterial spectrum and improved pharmacokinetic properties compared to its predecessors.[5][9]

This breakthrough triggered intense research and development, leading to the introduction of highly successful drugs like ciprofloxacin and ofloxacin .[5] These agents exhibited potent activity against a wide range of Gram-negative and Gram-positive bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa.[10] Subsequent generations of fluoroquinolones, such as levofloxacin and moxifloxacin , further expanded the spectrum of activity to include atypical and anaerobic bacteria, solidifying their place as indispensable tools in the clinician's armamentarium.[8][11]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolones and fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[5][9] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[6] By forming a stable complex with the enzyme-DNA cleavage complex, quinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately bacterial cell death.[3] The differential sensitivity of bacterial versus mammalian topoisomerases to these drugs accounts for their selective toxicity.[6]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Supercoiling TopoIV->DNA Decatenation Replication DNA Replication & Segregation DNA->Replication CellDeath Cell Death Replication->CellDeath Blocked Pfitzinger Reaction Isatin Isatin QuinolineAcid Quinoline-4-Carboxylic Acid Isatin->QuinolineAcid Carbonyl α-Methylene Carbonyl Compound Carbonyl->QuinolineAcid Base Base (e.g., KOH) Base->QuinolineAcid Catalyzes Doebner Reaction Aniline Aniline QuinolineAcid 2-Substituted Quinoline-4-Carboxylic Acid Aniline->QuinolineAcid Aldehyde Aldehyde Aldehyde->QuinolineAcid PyruvicAcid Pyruvic Acid PyruvicAcid->QuinolineAcid

Sources

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel compound, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. Drawing upon established principles of medicinal chemistry and neuropharmacology, we posit that this molecule acts as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). This inhibition leads to an elevation of synaptic glycine levels, consequently potentiating N-methyl-D-aspartate (NMDA) receptor function. Such a mechanism holds significant therapeutic potential for a range of central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, most notably schizophrenia. This guide will dissect the chemical rationale for this hypothesis, outline detailed experimental protocols for its validation, and explore the broader implications for drug development.

Introduction: The Quinoline Scaffold and a Hypothesis of GlyT1 Inhibition

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While "this compound" is a novel chemical entity without a documented biological target, its structural features provide compelling clues to its potential mechanism of action. Specifically, the 2-aryl-quinoline-4-carboxylate framework bears a notable resemblance to the pharmacophores of known non-sarcosine based inhibitors of the Glycine Transporter 1 (GlyT1).

GlyT1 is a crucial regulator of glycine concentrations within the synaptic cleft.[1] Glycine, in addition to its role as an inhibitory neurotransmitter, is an obligatory co-agonist for the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, and higher cognitive functions.[2][3] By inhibiting the reuptake of glycine, GlyT1 inhibitors effectively increase the availability of this co-agonist at the NMDA receptor, thereby enhancing its function.[4] This modulation of the glutamatergic system is a leading therapeutic strategy for addressing the cognitive and negative symptoms of schizophrenia, which are thought to arise from NMDA receptor hypofunction.[5]

This guide puts forth the hypothesis that This compound functions as a GlyT1 inhibitor . We will explore the structural basis for this hypothesis, provide a detailed roadmap for its experimental validation, and discuss the potential therapeutic landscape for this compound.

Proposed Mechanism of Action: Allosteric Modulation of the NMDA Receptor via GlyT1 Inhibition

The central tenet of our hypothesis is that this compound binds to and inhibits GlyT1, preventing the reuptake of glycine from the synapse. This leads to an localized increase in synaptic glycine concentration, which in turn enhances the activation of NMDA receptors by the principal excitatory neurotransmitter, glutamate.

The GlyT1-NMDA Receptor Signaling Pathway

The interplay between GlyT1 and the NMDA receptor is a finely tuned process essential for normal brain function. The following diagram illustrates this critical signaling pathway and the proposed point of intervention for our topic compound.

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binds GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Downstream Signaling Downstream Signaling Ca_ion->Downstream Signaling Activates Compound Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate Compound->GlyT1 Inhibits

Caption: Proposed mechanism of action of this compound.

Structural Rationale: A Pharmacophore-Based Analysis

The hypothesis of GlyT1 inhibition is not arbitrary but is grounded in a comparative analysis of the molecular structure of this compound with established non-sarcosine GlyT1 inhibitors. The general pharmacophore for this class of inhibitors includes:

  • A central aromatic scaffold: Provides a rigid core for the presentation of other key functional groups.

  • A hydrogen bond acceptor: Interacts with key residues in the GlyT1 binding pocket.

  • A lipophilic group: Occupies a hydrophobic pocket within the transporter.

The structure of this compound aligns well with this pharmacophore:

  • Quinoline core: Serves as the central aromatic scaffold.

  • Carboxylate group: The ester carbonyl can act as a hydrogen bond acceptor.

  • 4-chlorophenyl group: Functions as a significant lipophilic moiety.

Furthermore, the ester functionality of the topic compound can be considered a bioisostere of the carboxylic acid group found in many biologically active molecules.[6][7][8] Bioisosteric replacement is a common strategy in drug design to improve pharmacokinetic properties such as membrane permeability, which is crucial for CNS-acting drugs.[9]

Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process: the Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by Fischer esterification.

Step 1: Pfitzinger Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[10]

Pfitzinger_Synthesis cluster_reactants Reactants cluster_product Product Isatin Isatin Reaction + Isatin->Reaction Chlorophenyl_ethanone 1-(4-chlorophenyl)ethanone Chlorophenyl_ethanone->Reaction Base Base (e.g., KOH) Base->Reaction Quinoline_acid 2-(4-chlorophenyl)quinoline-4-carboxylic acid Reaction_arrow Reaction->Reaction_arrow Reaction_arrow->Quinoline_acid

Caption: Pfitzinger synthesis of the carboxylic acid intermediate.

Protocol:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 1-(4-chlorophenyl)ethanone (1.1 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in water.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-chlorophenyl)quinoline-4-carboxylic acid.[1][11]

Step 2: Fischer Esterification to this compound

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14][15][16]

Fischer_Esterification cluster_reactants Reactants cluster_product Product Quinoline_acid 2-(4-chlorophenyl)quinoline- 4-carboxylic acid Reaction + Quinoline_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Reaction Final_product Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate Reaction_arrow Reaction->Reaction_arrow Reaction_arrow->Final_product

Caption: Fischer esterification to the final product.

Protocol:

  • Suspend 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 equivalent) in a large excess of methanol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Validation of the Proposed Mechanism

A multi-faceted experimental approach is required to rigorously validate the hypothesis that this compound is a GlyT1 inhibitor. The following protocols outline key in vitro assays.

Radioligand Binding Assay

This assay determines the affinity of the test compound for GlyT1 by measuring its ability to displace a known radiolabeled GlyT1 ligand.[2][17][18]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgSO₄).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

[³H]-Glycine Uptake Assay

This functional assay directly measures the inhibition of glycine transport into cells expressing GlyT1.[19][20]

Protocol:

  • Cell Culture: Plate GlyT1-expressing cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Glycine Uptake: Initiate glycine uptake by adding a mixture of [³H]-glycine and unlabeled glycine to each well.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Measure the amount of [³H]-glycine taken up by the cells by liquid scintillation counting of the cell lysates.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.

Data Presentation: Expected Outcomes

The following table summarizes the expected data from the proposed in vitro assays, with hypothetical values for illustrative purposes.

Assay TypeParameterExpected Value for Active Compound
Radioligand BindingKi (nM)< 100
[³H]-Glycine UptakeIC₅₀ (nM)< 200

A potent GlyT1 inhibitor would be expected to have a low nanomolar Ki in the binding assay and a similarly potent IC₅₀ in the functional uptake assay.

Therapeutic Implications and Future Directions

Confirmation of this compound as a potent GlyT1 inhibitor would position it as a promising lead compound for the development of novel therapeutics for a range of CNS disorders.

  • Schizophrenia: The primary indication for GlyT1 inhibitors is the treatment of cognitive and negative symptoms of schizophrenia.[5]

  • Cognitive Disorders: By enhancing NMDA receptor function, this compound could potentially be explored for the treatment of other cognitive disorders, such as age-related cognitive decline or the cognitive deficits associated with other psychiatric and neurological conditions.

  • Pain Management: There is emerging evidence that GlyT1 inhibitors may have a role in the management of chronic pain.

Future research should focus on:

  • In vivo efficacy studies: To assess the ability of the compound to modulate brain glycine levels and improve cognitive performance in animal models of schizophrenia.

  • Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound as a GlyT1 inhibitor. The structural rationale, based on established pharmacophore models, provides a strong foundation for this hypothesis. The detailed experimental protocols outlined herein offer a clear path for the validation of this proposed mechanism. The confirmation of this compound as a potent GlyT1 inhibitor would represent a significant step forward in the development of novel therapeutics for schizophrenia and other debilitating CNS disorders.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7445-7457. [URL not available]
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [URL not available]
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [URL not available]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [URL not available]
  • Meanwell, N. A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources. [URL not available]
  • Lindsley, C. W., & Wolkenberg, S. E. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1837-1850.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [URL not available]
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. [URL not available]
  • Li, J. J. (2009). Name Reactions in Organic Synthesis. Wiley. [URL not available]
  • Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Journal of the Iranian Chemical Society, 17(10), 2639-2646.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays. [URL not available]
  • Jończyk, J., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 22(15), 8205.
  • Wolkenberg, S. E., & Sur, C. (2010). Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors. Current Topics in Medicinal Chemistry, 10(2), 159-170.
  • BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. [URL not available]
  • Gifford Bioscience. Radioligand Binding Assay. [URL not available]
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [URL not available]
  • Cold Spring Harbor Protocols. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. CSH Protocols, 2010(5), pdb.prot5435.
  • University of Toronto.
  • Khan, I., et al. (2018). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach.
  • Furuya, S., et al. (1999). Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate. Journal of Neuroscience Research, 55(1), 81-91.
  • Wolkenberg, S. E., & Sur, C. (2010). Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors. Current Topics in Medicinal Chemistry, 10(2), 159-170.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [URL not available]
  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. [URL not available]
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [URL not available]
  • Aschner, M. (1997). Preparation and Use of Cultured Astrocytes for Assay of Gliotoxicity. In Vitro Methods in Pharmaceutical Research, 227-240.
  • Kandel, E. R., et al. (2013). Principles of Neural Science (5th ed.). McGraw-Hill.
  • Shibasaki, K., et al. (2016). Glycine release from astrocytes via functional reversal of GlyT1. Journal of Neurochemistry, 138(5), 715-726.
  • Asega, A., et al. (2017). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 10, 13.
  • Vicente, J. B., et al. (2011). A Comprehensive Metabolic Profile of Cultured Astrocytes Using Isotopic Transient Metabolic Flux Analysis and 13C-Labeled Glucose. Journal of Cerebral Blood Flow & Metabolism, 31(10), 2025-2039.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and a Focus on Microtubule Dynamics

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms such as cell cycle arrest, apoptosis, and angiogenesis.[1][3] Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a member of this promising class of compounds.

Emerging evidence suggests that a key mechanism of action for certain quinoline derivatives is the disruption of microtubule dynamics.[4][5] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play critical roles in cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic instability is fundamental to cellular function, and disrupting this equilibrium is a clinically validated strategy in cancer chemotherapy.[6]

This guide provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously evaluate the biological activity of this compound. The protocols are structured to first investigate the compound's direct effect on its putative molecular target, tubulin, and then to characterize its broader effects on cancer cell viability and cytoskeletal integrity.

Part 1: Direct Target Engagement - The In Vitro Tubulin Polymerization Assay

To directly test the hypothesis that this compound modulates microtubule formation, a cell-free in vitro tubulin polymerization assay is the primary and most crucial experiment. This assay quantifies the assembly of purified tubulin into microtubules in real-time.

Principle of the Assay

The polymerization of purified tubulin heterodimers into microtubules can be initiated in vitro by raising the temperature to 37°C in the presence of GTP.[6][7] This process is characterized by a sigmoidal curve representing three phases: a slow nucleation phase, a rapid elongation phase, and a steady-state plateau.[6] The extent of polymerization can be monitored by several methods, including an increase in light scattering (turbidity) or, more sensitively, by an increase in fluorescence using a reporter dye that specifically binds to polymerized microtubules.[6][7] This protocol details the more sensitive fluorescence-based method.[6] Compounds that inhibit tubulin polymerization will reduce the rate and extent of the fluorescence increase, allowing for the calculation of an IC₅₀ value.

Experimental Workflow: Tubulin Polymerization Assay

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Reconstitute lyophilized tubulin (>99% pure) on ice R2 Add tubulin solution containing GTP and fluorescent reporter to wells P1->R2 P2 Prepare serial dilutions of this compound in DMSO R1 Add test compounds & controls to a 96-well plate P2->R1 P3 Prepare controls: Vehicle (DMSO), Positive (Nocodazole), Negative (Buffer only) P3->R1 R1->R2 R3 Immediately place in plate reader pre-heated to 37°C R2->R3 R4 Measure fluorescence intensity every 60s for 60-90 min R3->R4 A1 Plot fluorescence vs. time to generate polymerization curves R4->A1 A2 Calculate % inhibition from the area under the curve (AUC) or Vmax A1->A2 A3 Plot % inhibition vs. log[concentration] and fit to determine IC₅₀ A2->A3

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Lyophilized tubulin (>99% pure, porcine brain) (Cytoskeleton, Inc. #BK011P or similar)[8]

  • G-PEM buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (100%)

  • Fluorescent Reporter (e.g., DAPI or a commercial fluorescence reporter)

  • This compound

  • Positive Control: Nocodazole or Colchicine (inhibitors)

  • Vehicle Control: DMSO

  • Black, clear-bottom 96-well microplates

  • Temperature-controlled fluorescence plate reader with excitation/emission filters appropriate for the chosen reporter.

Procedure:

  • Reagent Preparation (On Ice):

    • Causality: Tubulin is temperature-sensitive and will spontaneously polymerize above 4°C. All handling must be done on ice to prevent premature assembly.

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[7] Let it sit on ice for 10 minutes to ensure complete resuspension.

    • Prepare the final "Tubulin Reaction Mix" on ice. For each 1 mL, combine:

      • G-PEM buffer

      • Tubulin stock (to final concentration of 2-3 mg/mL)

      • Glycerol (to a final concentration of 10%)

      • Fluorescent Reporter (per manufacturer's recommendation)

      • GTP (to a final concentration of 1 mM)

    • Keep this mix on ice until ready to use.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 100 µM to 0.1 µM).

    • Add 1-2 µL of each compound dilution (and controls) to the appropriate wells of a 96-well plate. Ensure the final DMSO concentration in the reaction does not exceed 1-2%, as higher concentrations can affect polymerization.

  • Initiating Polymerization:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Working quickly, add the appropriate volume of the ice-cold "Tubulin Reaction Mix" to each well of the 96-well plate to initiate the reaction.

    • Immediately place the plate in the reader.

  • Data Acquisition:

    • Measure fluorescence intensity every 60 seconds for a period of 60 to 90 minutes.[7]

  • Data Analysis:

    • Plot the fluorescence values against time for each concentration. You will observe a decrease in the plateau of the curve with increasing concentrations of an inhibitory compound.[4]

    • Calculate the percentage of inhibition for each concentration relative to the vehicle (DMSO) control. This can be done by comparing the maximum velocity (Vmax) of the polymerization reaction or the area under the curve (AUC).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

ParameterExample ValueSource / Rationale
Tubulin Concentration2-3 mg/mLOptimal for robust signal in polymerization assays.[7]
Positive ControlNocodazole (10 µM)A well-characterized tubulin polymerization inhibitor.
Final DMSO Conc.< 2% (v/v)High concentrations of DMSO can interfere with polymerization.
Temperature37°CPhysiological temperature required to initiate polymerization.[6]
Expected IC₅₀ Range 0.1 - 10 µM Hypothetical range for a potent tubulin inhibitor.

Part 2: Cellular Efficacy - The MTT Cell Proliferation Assay

While the cell-free assay confirms direct target engagement, it is crucial to determine if the compound can enter cells and exert a cytotoxic or cytostatic effect. The MTT assay is a robust, colorimetric method for assessing cell viability.[9][10]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[10][11] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured, allowing for a quantitative determination of cell viability after treatment with the test compound.[11]

Experimental Workflow: MTT Assay

cluster_cell_culture Cell Culture & Treatment cluster_reaction MTT Reaction & Solubilization cluster_analysis Data Analysis C1 Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate C2 Incubate for 24h to allow attachment C1->C2 C3 Treat cells with serial dilutions of this compound C2->C3 C4 Incubate for 48-72h C3->C4 R1 Add MTT reagent to each well C4->R1 R2 Incubate for 2-4h at 37°C (allows formazan formation) R1->R2 R3 Remove media and add solubilization solution (e.g., DMSO, isopropanol) R2->R3 R4 Agitate plate to dissolve formazan crystals R3->R4 A1 Measure absorbance at ~570nm R4->A1 A2 Calculate % viability relative to vehicle-treated cells A1->A2 A3 Plot % viability vs. log[concentration] and fit to determine IC₅₀ A2->A3

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution: 100% DMSO or Acidic Isopropanol (0.04 N HCl in isopropanol)

  • Sterile, clear 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and inaccurate results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls (vehicle, untreated).

    • Incubate for the desired treatment period (typically 48 or 72 hours).

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment by the formula: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

ParameterExample ValueSource / Rationale
Cell LineHeLa (Cervical Cancer)A commonly used, robust cell line for initial screening.[12]
Seeding Density5,000 cells/wellMust be optimized to ensure cells are in log growth phase.
Treatment Duration48 hoursA standard time point for assessing cytotoxic effects.[12]
Expected IC₅₀ Range 0.5 - 20 µM Hypothetical range for a compound with cellular activity.

Part 3: Visual Confirmation - Immunofluorescence of the Microtubule Network

To visually confirm that the cytotoxic effect observed in the MTT assay is correlated with microtubule disruption, immunofluorescence microscopy is the ideal technique. This method allows for the direct visualization of the microtubule cytoskeleton within treated cells.

Principle of the Assay

Immunofluorescence (IF) uses antibodies to label specific cellular antigens. For microtubule visualization, cells are first fixed to preserve their structure and then permeabilized to allow antibodies to enter. A primary antibody that specifically binds to β-tubulin is introduced.[13] Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is added. When excited by a specific wavelength of light, the fluorophore emits light at a longer wavelength, which can be captured by a fluorescence microscope, revealing the intricate microtubule network.[13]

Principle of Indirect Immunofluorescence

cluster_cell Permeabilized Cell MT Microtubule (Tubulin Antigen) PrimaryAb Primary Antibody (e.g., Mouse anti-Tubulin) MT->PrimaryAb binds to SecondaryAb Secondary Antibody (e.g., Goat anti-Mouse-Alexa488) PrimaryAb->SecondaryAb binds to Fluorophore Fluorophore SecondaryAb->Fluorophore conjugated to

Sources

Application Notes and Protocols: Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Quinolines in Combating Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2] The quinoline scaffold is a "privileged structure," forming the core of numerous approved drugs.[3] Notably, the introduction of an aryl group at the 2-position of the quinoline ring has been a successful strategy in the development of new antibacterial agents.[3][4]

This document provides a comprehensive guide to the potential application of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate as a novel antimicrobial agent. While direct experimental data for this specific molecule is not yet extensively published, this guide synthesizes information from closely related structural analogs to provide robust, field-proven protocols for its evaluation. We will delve into the methodologies for assessing its antimicrobial efficacy, understanding its potential mechanism of action, and evaluating its preliminary safety profile through cytotoxicity studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₇H₁₂ClNO₂PubChem CID: 698742
Molecular Weight 297.7 g/mol PubChem CID: 698742
Appearance White to off-white solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.N/A

Anticipated Antimicrobial Spectrum and Efficacy

Based on structure-activity relationship (SAR) studies of analogous 2-aryl-quinoline-4-carboxylic acid derivatives, this compound is predicted to exhibit activity against a range of bacterial and potentially fungal pathogens. The presence of the 4-chlorophenyl group at the C2 position is a common feature in quinoline derivatives with notable antimicrobial properties.[3][5]

Hypothetical Minimum Inhibitory Concentrations (MICs)

The following table presents representative MIC values for structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives against common pathogens. These values should be considered as a predictive baseline for guiding the initial screening of this compound.

MicroorganismTypeRepresentative MIC (µg/mL) of AnalogsReference Compound
Staphylococcus aureusGram-positive64Ciprofloxacin
Bacillus subtilisGram-positive>256Ciprofloxacin
Escherichia coliGram-negative128Ciprofloxacin
Pseudomonas aeruginosaGram-negative>256Ciprofloxacin
Candida albicansFungusNot widely reported for this subclassFluconazole

Note: The above data is extrapolated from studies on similar but not identical compounds and should be experimentally verified for this compound.[6]

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

Many quinolone-based antibacterial agents exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. Given its structural similarity to known quinolone antibiotics, it is hypothesized that this compound may share this mechanism of action.

Proposed_Mechanism_of_Action Compound Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate Target Bacterial DNA Gyrase/ Topoisomerase IV Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition DNA_Replication Disruption of DNA Replication & Repair Inhibition->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., ATCC reference strains)

  • 0.5 McFarland standard

  • Sterile DMSO (for dissolving the compound)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial/Fungal Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a calculated volume of the compound stock solution to the first well to achieve the highest desired concentration, and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microorganism B->D C->D E Include Positive, Negative, & Solvent Controls D->E F Incubate at 37°C (16-20h for bacteria) E->F G Determine MIC (Lowest concentration with no growth) F->G

Sources

Application Notes and Protocols for the Evaluation of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate in Malarial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of "Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" as a potential antimalarial agent. While specific experimental data for this compound is not extensively published, this guide synthesizes field-proven insights and protocols based on structurally related quinoline-4-carboxamides and other quinoline derivatives.[1][2] The protocols herein are designed to be self-validating systems for the rigorous assessment of novel antimalarial candidates, from initial in vitro screening to in vivo efficacy studies.

Introduction and Scientific Rationale

The quinoline core is a privileged scaffold in antimalarial drug discovery, with foundational drugs like chloroquine and quinine serving as cornerstones of chemotherapy for decades.[3] However, the emergence and spread of multidrug-resistant strains of Plasmodium falciparum necessitate the development of new chemical entities with novel mechanisms of action.[1]

This compound belongs to a class of compounds that has shown promise in antimalarial research. The presence of the 4-chlorophenyl group at the 2-position and the carboxylate at the 4-position of the quinoline ring are key structural features that warrant investigation. Related quinoline-4-carboxamides have demonstrated potent antiplasmodial activity, including efficacy against resistant parasite strains and activity against multiple life-cycle stages of the parasite.[4][5] Therefore, a systematic evaluation of this specific ester derivative is a logical and compelling step in the search for new antimalarial leads.

This guide outlines the critical experimental workflow for characterizing the antimalarial potential of this compound, beginning with its putative mechanism of action and progressing through detailed protocols for in vitro and in vivo assessment.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other quinoline-based antimalarials, two primary hypotheses can be proposed:

  • Inhibition of Hemozoin Biocrystallization: Like chloroquine, many quinoline derivatives are thought to accumulate in the acidic food vacuole of the parasite.[6] Inside the vacuole, they may interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, the free heme builds up and induces oxidative stress, leading to parasite death.[7]

  • Inhibition of Protein Synthesis: More recently, a novel mechanism has been identified for a series of quinoline-4-carboxamides. These compounds were found to inhibit the parasite's translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis.[4][8] This mode of action is distinct from traditional quinolines and represents an exciting avenue for overcoming existing resistance mechanisms.

Experimental validation of the mechanism for the title compound would require specialized assays beyond the scope of this initial screening guide, such as heme polymerization inhibition assays or target-based screening against PfEF2.

Experimental Workflow for Antimalarial Candidate Evaluation

A robust evaluation of a potential antimalarial compound follows a staged approach, from initial in vitro potency and selectivity to in vivo efficacy. The following diagram illustrates this workflow.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_culture P. falciparum Culture antiplasmodial_assay Antiplasmodial Assay (IC50) in_vitro_culture->antiplasmodial_assay cytotoxicity_assay Cytotoxicity Assay (CC50) selectivity_index Calculate Selectivity Index (SI) antiplasmodial_assay->selectivity_index cytotoxicity_assay->selectivity_index mouse_model Murine Malaria Model (P. berghei) selectivity_index->mouse_model Proceed if SI > 10 four_day_test 4-Day Suppressive Test (ED50/ED90) mouse_model->four_day_test pk_pd_studies Pharmacokinetics (Optional) four_day_test->pk_pd_studies

Caption: Overall experimental workflow for evaluating a potential antimalarial compound.

In Vitro Evaluation Protocols

Protocol for Continuous Culture of Plasmodium falciparum

Rationale: A continuous and healthy culture of the asexual erythrocytic stages of P. falciparum is fundamental for in vitro antimalarial drug testing.[9][10] This protocol is based on the method originally described by Trager and Jensen.[11]

Materials:

  • P. falciparum strain (e.g., 3D7 - chloroquine-sensitive, or K1 - multidrug-resistant)

  • Human erythrocytes (blood group O+)

  • RPMI 1640 medium with L-glutamine

  • HEPES buffer

  • Sodium bicarbonate

  • Hypoxanthine

  • Gentamicin

  • Human serum (Type A+) or Albumax II

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and plates

Procedure:

  • Prepare Complete Medium: To 500 mL of RPMI 1640, add 25 mM HEPES, 0.2% sodium bicarbonate, 50 µg/mL hypoxanthine, and 10 µg/mL gentamicin. Just before use, supplement with 10% human serum or 0.5% Albumax II.

  • Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI 1640 by centrifuging at 800 x g for 5 minutes and removing the supernatant and buffy coat.

  • Initiate/Maintain Culture: In a sterile culture flask, combine the parasite culture with fresh erythrocytes to achieve a desired parasitemia (typically 0.5-2%) and a final hematocrit of 2-5% in complete medium.

  • Incubation: Place the flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, seal, and place in a 37°C incubator.

  • Daily Maintenance: Change the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa. Add fresh erythrocytes as needed to maintain a low parasitemia and prevent parasite death due to nutrient depletion or waste accumulation.

Protocol for In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Rationale: This fluorescence-based assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the parasite. It relies on the intercalating dye SYBR Green I, which binds to the DNA of the parasites, providing a quantitative measure of parasite growth.[12]

in_vitro_assay start Prepare Synchronized Ring-Stage Culture (1% Parasitemia, 2% Hematocrit) plate_setup Plate Parasite Culture in 96-well Plate start->plate_setup add_compound Add Serial Dilutions of Test Compound plate_setup->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate lysis Freeze Plate at -20°C, then Thaw incubate->lysis add_dye Add Lysis Buffer with SYBR Green I Dye lysis->add_dye read_plate Read Fluorescence (Ex: 485 nm, Em: 530 nm) add_dye->read_plate calculate Calculate IC50 Value read_plate->calculate in_vivo_test day0 Day 0 (D0): Infect Mice with P. berghei (1x10^7 iRBCs) treatment D0-D3: Administer Test Compound (Once Daily, e.g., Oral Gavage) day0->treatment monitor D4: Prepare Thin Blood Smears treatment->monitor parasitemia Determine Parasitemia (Giemsa Staining) monitor->parasitemia analysis Calculate % Suppression and ED50/ED90 parasitemia->analysis survival Monitor Survival Daily

Caption: Workflow for the in vivo 4-day suppressive test.

Animals:

  • Female BALB/c mice (6-8 weeks old, 18-22 g) are commonly used.

Procedure:

  • Infection (Day 0): Infect mice intravenously or intraperitoneally with approximately 1 x 10⁷ P. berghei-infected red blood cells (iRBCs).

  • Grouping and Dosing (Day 0-3): Randomize mice into groups (n=3-5 per group).

    • Test Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) once daily for four consecutive days, starting 2-4 hours post-infection. The route of administration (e.g., oral gavage, intraperitoneal) should be chosen based on the compound's properties.

    • Positive Control: Administer a standard antimalarial drug (e.g., chloroquine at 5 mg/kg/day).

    • Negative Control: Administer the vehicle used to dissolve the test compound.

  • Parasitemia Determination (Day 4): On day 4, collect a drop of blood from the tail vein of each mouse and prepare a thin blood smear.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group. The percentage of suppression is calculated using the formula: % Suppression = [ (Parasitemia in Control - Parasitemia in Test) / Parasitemia in Control ] * 100

  • Survival Monitoring: Monitor the mice daily and record the mean survival time for each group.

  • ED₅₀/ED₉₀ Calculation: From the dose-response data, calculate the effective dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Expected In Vivo Results (Hypothetical Data)

The following table presents hypothetical data based on published results for potent quinoline-4-carboxamide derivatives to serve as a benchmark. [4]

Treatment Group (mg/kg/day, p.o.) Mean Parasitemia on Day 4 (%) % Suppression Mean Survival Time (Days)
Vehicle Control 25.5 - 7
Test Compound (10) To be determined To be determined To be determined
Test Compound (30) To be determined To be determined To be determined
Test Compound (100) To be determined To be determined To be determined
Example Potent Quinoline (3 mg/kg) [4] <1.0 >96% >15

| Chloroquine (5 mg/kg) | <0.5 | >98% | >20 |

Conclusion and Future Directions

This document provides a robust framework for the initial preclinical evaluation of this compound as a potential antimalarial agent. By following these standardized protocols, researchers can generate reliable data on the compound's in vitro potency, selectivity, and in vivo efficacy.

A promising result, characterized by a low nanomolar IC₅₀ against resistant P. falciparum strains, a high selectivity index (>100), and significant parasitemia suppression in the murine model at a low dose (<10 mg/kg), would strongly support its advancement as a lead candidate. Subsequent studies should focus on mechanism of action deconvolution, pharmacokinetic profiling, and evaluation in more advanced models, such as humanized mouse models for P. falciparum.

References

  • de Villiers, K. A. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH National Library of Medicine. [Link]

  • Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. NIH National Library of Medicine. [Link]

  • Angulo-Barturen, I., et al. (2012). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Scirp.org. [Link]

  • Trager, W., & Jensen, J. B. (1976). IN VITRO CULTIVATION OF MALARIA PARASITES. IRIS. [Link]

  • Baragaña, B., et al. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral. [Link]

  • Trager, W., & Jensen, J. B. (2005). Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device. American Journal of Tropical Medicine and Hygiene. [Link]

  • Cowell, A. N., et al. (2017). Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle. NIH National Library of Medicine. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Vennerstrom, J. L., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. MMV.org. [Link]

  • de Souza, M. V. N., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Katsuno, K., et al. (2015). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. NIH. [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Habluetzel, A., et al. (2016). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. NIH National Library of Medicine. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Baragaña, B., et al. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral. [Link]

  • de Souza, M. V. N., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]

  • Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Moreno, A., et al. (2001). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. NIH National Library of Medicine. [Link]

  • Gebrehiwot, S., et al. (2024). Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn.: an in vivo multiple model experimental study in mice infected with Plasmodium berghei. Malaria World. [Link]

  • White, N. J., et al. (2015). The assessment of antimalarial drug efficacy in-vivo. NIH National Library of Medicine. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Moreno, A., et al. (2001). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. Antimicrobial Agents and Chemotherapy. [Link]

  • Chem-Space. (n.d.). Compound 2-(4-methylphenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate. Chem-Space. [Link]

  • Angulo-Barturen, I., et al. (2009). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS One. [Link]

  • Institut Pasteur. (2022). Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur. [Link]

  • ResearchGate. (n.d.). Summary of anti-malarial activity and cytotoxicity. ResearchGate. [Link]

  • Zare, A., et al. (2018). Antimalarial evaluation of selected medicinal plant extracts used in Iranian traditional medicine. NIH National Library of Medicine. [Link]

  • Kumar, Y., et al. (2019). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. NIH. [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid. PubChem. [Link]

  • Tiwari, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. NIH National Library of Medicine. [Link]

  • Razi, S. S., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH. [Link]

  • Marinho, J. A., et al. (2021). NOT Open Access | In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. Malaria World. [Link]

  • Adu-Amankwaah, J., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. NIH National Library of Medicine. [Link]

  • Kumar, A., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation. Malaria World. [Link]

  • Patel, R. B., et al. (2012). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). C17H12NO2. NIH. [Link]

  • Ma, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. NIH National Library of Medicine. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. NIH National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The quinoline scaffold is a privileged structure in medicinal chemistry, and robust synthetic routes are critical for advancing research. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of the target molecule, which is typically achieved via a Friedländer or Doebner-von Miller type reaction. The most direct route involves the condensation of 2-amino-4-chlorobenzophenone with a pyruvate derivative.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A low yield is the most frequent challenge and can stem from multiple points in the reaction pathway. The root cause is often related to incomplete reaction, suboptimal reaction conditions, or competing side reactions.

Primary Causes & Actionable Solutions:

  • Inefficient Catalysis: The cyclodehydration step is typically the rate-limiting part of a Friedländer synthesis and requires an effective catalyst.[1][2] If the catalyst is too weak, improperly matched to the substrate, or used in insufficient quantity, the reaction will stall.

    • Actionable Solution: Screen a panel of catalysts. While traditional catalysts like sulfuric acid or potassium hydroxide are used, they can be harsh.[3][4] Consider moderately strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂) or neodymium(III) nitrate hexahydrate, which have proven effective and can lead to milder reaction conditions.[3][5] Start with a catalyst loading of 10 mol% and optimize from there.

  • Suboptimal Temperature: Quinoline syntheses often require thermal energy to overcome the activation barrier for cyclization.[6] However, excessive heat can lead to decomposition and tar formation, a common issue in related Doebner-von Miller reactions.[7]

    • Actionable Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), increase the temperature in 10-15°C increments. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) to find the "sweet spot" that promotes product formation without significant decomposition. For example, some iodine-catalyzed Friedländer reactions run optimally between 80-100°C.[8]

  • Presence of Water: The cyclization step involves a dehydration reaction. If water is present in the reagents or solvent, or if the water produced during the reaction is not removed, it can inhibit the reaction equilibrium.[6]

    • Actionable Solution: Use anhydrous solvents and reagents. Consider performing the reaction in a flask equipped with a Dean-Stark trap to azeotropically remove water as it forms, particularly when using solvents like toluene.

  • Side Reactions: The primary competing reaction is often the self-condensation of the pyruvate starting material, especially under basic conditions.[3]

    • Actionable Solution: Add the pyruvate derivative slowly to the reaction mixture containing the 2-amino-4-chlorobenzophenone and catalyst. This maintains a low instantaneous concentration of the pyruvate, favoring the desired intermolecular reaction over self-condensation.

Logical Troubleshooting Workflow

A systematic approach is crucial for identifying the root cause of low yield. The following flowchart outlines a decision-making process for troubleshooting.

G cluster_start Problem Identification cluster_analysis Initial Analysis (TLC/LCMS) cluster_solutions Corrective Actions start Low Yield (<40%) analysis Analyze Crude Reaction Mixture start->analysis unreacted_sm High % of Starting Material? analysis->unreacted_sm side_products Multiple Side Products? analysis->side_products unreacted_sm->side_products  No sol_incomplete Increase Temp. Optimize Catalyst Increase Reaction Time unreacted_sm->sol_incomplete  Yes sol_side_rxn Lower Temp. Change Catalyst Slow Reagent Addition side_products->sol_side_rxn  Yes sol_catalyst Screen Lewis/Brønsted Acids (p-TsOH, ZnCl₂, I₂) Adjust Catalyst Loading side_products->sol_catalyst  No (General Optimization) sol_incomplete->sol_catalyst If still low sol_side_rxn->sol_catalyst If still low

Caption: Troubleshooting flowchart for low yield diagnosis.

Q2: My final product is difficult to purify. What are the likely impurities and how can I minimize them?

Purification challenges usually arise from side products with similar polarity to the desired product or from the formation of tarry substances.

Common Impurities & Prevention Strategies:

  • Unreacted 2-amino-4-chlorobenzophenone: This is a common impurity if the reaction does not go to completion. It can often be removed via column chromatography.

    • Minimization: Drive the reaction to completion by optimizing temperature and reaction time as discussed in Q1.

  • Aldol Self-Condensation Products: Methyl pyruvate can self-condense to form complex byproducts.

    • Minimization: As mentioned, slow addition of the pyruvate is key. Alternatively, using an acid catalyst generally favors the Friedländer pathway over base-catalyzed aldol reactions.[3]

  • Regioisomers (if applicable): While not an issue for this specific target, asymmetrical ketones in other Friedländer syntheses can lead to regioisomers that are notoriously difficult to separate.[4]

Purification Protocol:

If impurities persist, a robust purification strategy is needed.

  • Aqueous Work-up: After the reaction, quench the mixture and perform a standard liquid-liquid extraction (e.g., with ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove acidic catalysts/impurities, followed by a brine wash.[8]

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can significantly enhance purity. Solvents like ethanol or ethyl acetate/hexane mixtures are often effective for quinoline derivatives.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The acid-catalyzed Friedländer annulation is the most direct and widely cited method.[5][10] This reaction involves the condensation of 2-amino-4-chlorobenzophenone with methyl pyruvate. The reliability comes from its convergent nature and the general commercial availability of the starting materials.

Reaction Mechanism Overview

The reaction proceeds via two potential pathways, but both converge on the key cyclodehydration step.

G reactants 2-Amino-4-chlorobenzophenone + Methyl Pyruvate schiff_base Schiff Base Intermediate reactants->schiff_base Condensation aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Add'n catalyst Acid Catalyst (e.g., p-TsOH) schiff_base->aldol_adduct Aldol Reaction enone α,β-Unsaturated Intermediate aldol_adduct->enone -H₂O product Methyl 2-(4-chlorophenyl) quinoline-4-carboxylate enone->product Intramolecular Cyclization & Dehydration

Caption: Simplified Friedländer synthesis mechanism.

Q2: How critical are the solvent and catalyst choices?

They are arguably the most critical parameters influencing yield and purity.[2][6]

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO can be effective but make work-up difficult. Toluene is an excellent choice as it allows for heating and azeotropic removal of water.[11] Solvent-free conditions, often with microwave irradiation, have also been reported to be highly efficient.[5]

  • Catalyst: As detailed in the troubleshooting section, the catalyst governs the reaction rate and can suppress side reactions. The choice between a Brønsted acid (like p-TsOH) and a Lewis acid (like ZnCl₂) is substrate-dependent, and empirical screening is often necessary for optimal results.[3]

Q3: What is the best practice for monitoring the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.[8] Use a solvent system that gives good separation between your starting materials and the product spot (a typical Rf for the product would be around 0.3-0.4). Stain with a UV lamp, as the quinoline ring is highly UV-active. For more quantitative analysis, sampling the reaction for LC-MS analysis is ideal.

Section 3: Protocols and Data

Optimized Protocol: p-TsOH Catalyzed Synthesis

This protocol is a robust starting point based on literature precedents for efficient Friedländer reactions.[5]

Materials:

  • 2-amino-4-chlorobenzophenone (1.0 eq)

  • Methyl pyruvate (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 eq)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add 2-amino-4-chlorobenzophenone and p-TsOH·H₂O.

  • Add anhydrous toluene to achieve a reactant concentration of approximately 0.5 M.

  • Begin stirring and heat the mixture to reflux (approx. 110°C).

  • Once refluxing, add methyl pyruvate dropwise over 15 minutes.

  • Maintain the reaction at reflux for 4-8 hours, monitoring completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by silica gel column chromatography.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical outcomes based on different catalytic conditions reported for similar quinoline syntheses.

Catalyst (mol%)SolventTemperature (°C)Typical Time (h)Reported Yield Range (%)Reference
KOH (excess)Ethanol80640-60[10]
p-TsOH (10-20)Toluene1104-875-90[5]
I₂ (10)Solvent-free1002-480-95[8]
Neodymium(III) Nitrate (5)Ethanol803-585-92[5]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Google Patents. (2005).
  • Wikipedia. Doebner–Miller reaction. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Khan, F., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Acta Crystallographica Section E. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. [Link]

  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • IUCr. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents. (2014).

Sources

Technical Support Center: Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a step-by-step solution.

Issue 1: My crude product shows a persistent acidic impurity on NMR/TLC.

Question: After my esterification reaction, I have a crude product that I believe is mostly my desired methyl ester. However, TLC analysis shows a baseline spot, and the ¹H NMR spectrum has a broad singlet far downfield (>10 ppm), suggesting the presence of the precursor, 2-(4-chlorophenyl)quinoline-4-carboxylic acid. How can I remove this effectively?

Answer: This is the most common purification challenge for this compound and arises from incomplete esterification. The carboxylic acid precursor is highly polar and will not be effectively removed by standard silica gel chromatography or recrystallization alone.

The most robust method for removing acidic impurities is a liquid-liquid extraction using a mild base. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving your neutral ester in the organic layer.

Protocol 1: Acid-Base Extraction for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical concentration is 50-100 mg of crude material per 10 mL of solvent.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any CO₂ pressure that may build up.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components and aid in breaking emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, now free of the acidic impurity.

Issue 2: My compound streaks badly during column chromatography.

Question: I'm attempting to purify my compound using silica gel column chromatography, but the spots on the TLC plate are tailing severely, and the column is giving poor separation. How can I improve the peak shape and resolution?

Answer: This phenomenon, known as "tailing" or "streaking," is a classic problem when purifying basic compounds like quinolines on standard silica gel.[1] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible or slow binding and resulting in broad, streaky peaks.[1]

To mitigate this, you must neutralize or "cap" these acidic sites. The most common and effective method is to add a small amount of a basic modifier to your mobile phase.

Solutions for Tailing on Silica Gel:
  • Add a Basic Modifier: The most effective solution is to add 0.5-1% triethylamine (NEt₃) to your eluent system (e.g., for a 100 mL eluent, add 0.5-1 mL of NEt₃).[1][2] The triethylamine is a stronger base than your quinoline and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds.[1] Alternatively, reversed-phase (C18) silica can be used if your compound and impurities have suitable solubility for solvents like acetonitrile and water.[1]

Workflow for Optimizing Column Chromatography

G A Run Analytical TLC (e.g., 3:1 Hexane:EtOAc) B Observe Spot Shape A->B C Is there significant tailing? B->C D Add 0.5-1% NEt₃ to eluent C->D Yes F Assess Rf Value C->F No E Re-run TLC D->E E->F G Is Rf between 0.2-0.3? F->G H Adjust Solvent Polarity (Increase/decrease EtOAc) G->H No I Proceed with Flash Column Chromatography G->I Yes H->A

Caption: Workflow for troubleshooting column chromatography.

Issue 3: My product "oils out" during recrystallization.

Question: I've tried to recrystallize my purified ester, but instead of forming crystals, it separates from the solution as a sticky oil. What causes this and how can I induce proper crystallization?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still in a liquid or molten state.[3][4] This is often caused by cooling the solution too quickly, using a solvent in which the compound is too soluble, or the presence of impurities that depress the melting point.

Strategies to Prevent Oiling Out:
  • Slow Down Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop. Do not place it directly into an ice bath. Once it has reached room temperature, you can gradually lower the temperature further in a refrigerator.[4]

  • Use a More Dilute Solution: The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[4]

  • Change the Solvent System: Your current solvent may be too "good." A binary solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.

Table 1: Example Solvent Systems for Recrystallization
Solvent System (v/v)PolarityTypical Use Case
Ethanol/WaterHighDissolve in hot ethanol, add hot water dropwise until turbid.
Ethyl Acetate/HexanesMediumDissolve in hot ethyl acetate, add hexanes dropwise until turbid.
TolueneLow-MediumGood for aromatic, rigid systems. Often yields high-quality crystals.
IsopropanolHighA good single solvent to try; less volatile than ethanol.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what impurities can I expect?

A1: The most common and direct synthesis involves a two-step process:

  • Pfitzinger Reaction: Condensation of isatin with 1-(4-chlorophenyl)ethanone (4'-chloroacetophenone) in the presence of a strong base (like KOH) to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid.[5][6][7]

  • Esterification: Conversion of the resulting carboxylic acid to the methyl ester using standard methods such as Fischer esterification (methanol with a catalytic amount of strong acid like H₂SO₄) or by forming the acid chloride with thionyl chloride (SOCl₂) followed by the addition of methanol.[8]

Potential Impurities:

  • From Step 1 (Pfitzinger): Unreacted isatin, unreacted 4'-chloroacetophenone, and potential byproducts from self-condensation of the ketone or other side reactions typical of quinoline syntheses.[5][9]

  • From Step 2 (Esterification): Unreacted 2-(4-chlorophenyl)quinoline-4-carboxylic acid, which is the most common and problematic impurity.

General Synthetic Workflow

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A Isatin C KOH, Heat A->C B 4'-Chloroacetophenone B->C D 2-(4-chlorophenyl)quinoline- 4-carboxylic acid C->D E Methanol (MeOH), cat. H₂SO₄ D->E F Crude Product: Methyl Ester + Unreacted Acid E->F G Acid-Base Extraction F->G H Chromatography or Recrystallization G->H I Pure Methyl Ester H->I

Caption: Typical synthesis and purification pathway.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is essential for confirming both the identity and purity of your compound.

  • Thin-Layer Chromatography (TLC): Your first and quickest tool. Use it to monitor reaction progress and check for the presence of impurities. A single spot (with an appropriate eluent, and ideally in more than one solvent system) is a good indication of purity. Quinoline derivatives are typically UV-active and can be visualized under UV light (254 nm).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For purity assessment in ¹H NMR, look for the absence of signals from starting materials (e.g., the broad carboxylic acid proton) and check for clean integration of the aromatic and methyl ester protons.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column is commonly used with a mobile phase of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[10][11][12] A pure sample should show a single, sharp peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Look for the correct [M+H]⁺ ion and the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak that is approximately one-third the intensity of the M peak).[13][14]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

Q3: What are the expected solubility properties of this compound?

A3: Based on its structure—a rigid, aromatic core with an ester functional group—the compound is expected to be a solid at room temperature with the following general solubility profile:

  • High Solubility: In chlorinated solvents (DCM, chloroform), ethyl acetate, acetone, and THF.

  • Moderate Solubility: In alcohols like methanol and ethanol, and aromatic hydrocarbons like toluene.

  • Poor to Insoluble: In non-polar solvents like hexanes and pentane, and in water.

This profile makes solvent systems like ethyl acetate/hexanes or toluene ideal for both column chromatography and recrystallization.

III. References

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from Wikipedia. [Link]

  • Al-Masoudi, et al. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC, NIH. [Link]

  • UoChemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]

  • Badger, G. M., et al. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. ResearchGate. [Link]

  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College. [Link]

  • Shishkina, S. V., et al. (2011). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Flieger, J., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Organic Chemistry by Dr. M K. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from Google Patents.

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from Semantic Scholar. [Link]

  • International Union of Crystallography. (n.d.). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. [Link]

  • ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

  • PubChemLite. (n.d.). This compound (C17H12ClNO2). PubChemLite. [Link]

  • Google Patents. (n.d.). CN111320581A - A kind of synthetic method of quinoline carboxylate. Retrieved from Google Patents.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

  • Scribd. (n.d.). Quinoline Ester. Retrieved from Scribd. [Link]

  • Thai Journal of Pharmaceutical Sciences. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate (C17H12FNO2). PubChemLite. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Arch Pharm (Weinheim). [Link]

  • ResearchGate. (n.d.). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from Google Patents.

  • PubMed Central. (n.d.). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. NIH. [Link]

Sources

"Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate and related quinoline derivatives. This guide is designed to provide expert insights and practical solutions to address common challenges in assay variability and reproducibility. Our goal is to empower you with the knowledge to conduct robust and reliable experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with this compound.

Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors. Key areas to investigate include:

  • Compound Stability and Solubility: The stability of your compound in the assay medium and its solubility can significantly impact its effective concentration. Degradation or precipitation will lead to variable results.[1]

  • Cell-Based Assay Variability: If you are performing cell-based assays, inconsistencies in cell seeding density, passage number, and the presence of contamination (e.g., mycoplasma) can alter cellular responses to the compound.[1][2]

  • Assay Protocol Deviations: Even minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.

Q2: I'm observing high background noise in my fluorescence-based assay with this compound. What could be the reason?

A2: High background in fluorescence assays can be due to the intrinsic properties of the quinoline scaffold, which can exhibit autofluorescence. It is also possible that the compound is interfering with the assay components, such as the detection reagents. Consider running a control plate with the compound and assay buffer alone to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Q3: How can I be sure that the observed activity of my compound is not an artifact of the high-throughput screening (HTS) technology?

A3: HTS assays are susceptible to artifacts.[3][4][5][6][7] Common sources of false positives include compound aggregation, interference with the detection system (e.g., luciferase inhibition), and thiol reactivity.[3][4] To mitigate this, it is crucial to perform counter-screens and orthogonal assays. For instance, if your primary screen is a luciferase-based reporter assay, a secondary assay could involve directly measuring the activity of the target enzyme.

Q4: What is the best solvent to use for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for screening.[8][9][10] However, it is essential to use high-purity, anhydrous DMSO to minimize compound degradation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges you may encounter.

A. Troubleshooting Inconsistent Results in Cell-Based Assays

Cell-based assays are complex systems with multiple potential sources of variability. The following guide will help you systematically troubleshoot and improve the reproducibility of your experiments.

Problem 1: High Variability in Replicate Wells

  • Potential Cause: Inconsistent cell seeding.

    • Solution: Ensure your cells are in a single-cell suspension before seeding. Use a calibrated multichannel pipette and consider automating the seeding process if possible. Avoid using the outer wells of the plate, which are more susceptible to evaporation.[2]

  • Potential Cause: Edge effects in assay plates.

    • Solution: To minimize evaporation and temperature gradients, fill the outer wells of your microplates with sterile phosphate-buffered saline (PBS) or culture medium.[2]

  • Potential Cause: Compound precipitation.

    • Solution: Visually inspect your compound dilutions for any signs of precipitation. If observed, you may need to lower the final concentration or explore the use of a co-solvent.

Problem 2: Lack of Expected Biological Activity

  • Potential Cause: Poor cell permeability.

    • Solution: While quinoline derivatives are generally lipophilic, specific substitutions can affect their ability to cross the cell membrane.[2] Consider using cell lines with varying expression levels of drug transporters to assess permeability.

  • Potential Cause: Active efflux of the compound by transporters like P-glycoprotein (P-gp).

    • Solution: Many cancer cell lines overexpress efflux pumps, which can reduce the intracellular concentration of your compound.[1] You can co-incubate your compound with a known P-gp inhibitor, such as verapamil, to see if this restores activity.[1]

  • Potential Cause: The compound is not active in a cellular context.

    • Solution: Before moving to complex cell-based assays, confirm the activity of your compound in a cell-free biochemical assay if possible.[2] This will help to distinguish between a lack of target engagement and issues with cellular availability.

Workflow for a Typical Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A 1. Cell Seeding (e.g., 5,000 cells/well) C 3. Cell Treatment (Add compound to cells) A->C B 2. Compound Dilution (Prepare serial dilutions) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H

Caption: A generalized workflow for a cell viability assay using MTT reagent.

B. Troubleshooting Guide for High-Throughput Screening (HTS) Artifacts

HTS campaigns can be plagued by false positives. This guide will help you identify and eliminate common HTS artifacts.

Problem: High Rate of "Hits" in the Primary Screen

  • Potential Cause: Compound aggregation.

    • Solution: Many compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[4] Include a detergent like Triton X-100 in your assay buffer to disrupt aggregates. Also, consider performing dynamic light scattering (DLS) to assess the aggregation potential of your hits.

  • Potential Cause: Interference with the detection system.

    • Solution: If using a luciferase-based assay, your compound may be a direct inhibitor of the luciferase enzyme.[4] Run a counter-screen with the luciferase enzyme and substrate in the absence of your primary target. For fluorescence-based assays, check for autofluorescence of your compound as described in the FAQs.

  • Potential Cause: Reactive compounds.

    • Solution: Some compounds are chemically reactive and can covalently modify proteins, leading to non-specific inhibition. These "frequent hitters" can be identified by their activity across multiple, unrelated screens.[6] Computational filters, such as PAINS (Pan-Assay Interference Compounds), can help to flag potentially reactive molecules.

HTS Triage Workflow

HTSTriage PrimaryScreen Primary HTS HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation CounterScreen Counter-Screens (e.g., Luciferase Inhibition) HitConfirmation->CounterScreen OrthogonalAssay Orthogonal Assays (e.g., Cell-Free vs. Cell-Based) CounterScreen->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Studies OrthogonalAssay->SAR Lead Lead Compound SAR->Lead

Sources

Validation & Comparative

A Comparative Guide to Quinoline Derivatives: Benchmarking Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a versatile backbone for the development of therapeutic agents with a broad spectrum of activities.[1] This guide provides a comparative analysis of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate against other quinoline derivatives, offering insights into their relative performance supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate the chemical space of these potent heterocyclic compounds.

The Quinoline Core: A Foundation for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a variety of natural products and synthetic compounds exhibiting significant pharmacological properties.[1] These derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3][4][5] The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the core structure, a concept known as the Structure-Activity Relationship (SAR).[6]

This compound in Focus

This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acid esters. The presence of a 4-chlorophenyl group at the 2-position and a methyl carboxylate group at the 4-position are key determinants of its physicochemical properties and biological activity. While direct, extensive comparative studies on this specific ester are limited in publicly available literature, we can infer its potential performance by examining closely related analogs, particularly the corresponding carboxylic acids and carboxamides.

Comparative Analysis of Biological Activity

To provide a meaningful comparison, we will evaluate the performance of quinoline derivatives across several key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activity.

Anticancer Activity: A Battleground for Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[6]

A study on substituted 2-arylquinoline derivatives revealed that compounds with a 2-phenyl or 2-(3,4-methylenedioxyphenyl) group displayed significant selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer).[3] For instance, certain 2-arylquinolines exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity.[3]

In another study, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated as SIRT3 inhibitors for cancer treatment.[7][8] One of the lead compounds, P6, exhibited an IC50 value of 7.2 µM against SIRT3 and showed potent inhibitory activity against MLLr leukemic cell lines.[7] This highlights the potential of modifications at the 2-phenyl ring to enhance anticancer efficacy.

Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, with some compounds showing significant antiproliferative activity in the low micromolar range against cancer cell lines like K562.[9]

The data suggests that the 2-aryl-quinoline-4-carboxylic acid scaffold is a promising starting point for the development of potent anticancer agents. The presence of the 4-chlorophenyl group in this compound is expected to contribute to its lipophilicity and potentially enhance its cellular uptake and anticancer activity.

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 13 (a 2-arylquinoline)HeLa8.3[3]
Quinoline 12 (a 2-arylquinoline)PC331.37[3]
Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative)SIRT3 (enzyme)7.2[7]
Compound D28 (a 2-phenylquinoline-4-carboxylic acid derivative)K562<2[9]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h MCF-72.71[10]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6a MCF-73.39[10]
Antimicrobial Activity: A Broad Spectrum of Defense

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[11] The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on new quinoline-4-carboxylic acid derivatives demonstrated significant antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] For example, some derivatives showed potent activity against Staphylococcus aureus and the fungal pathogen Botrytis cinerea.[2]

Another investigation into 4-methyl-2-(4-substituted phenyl)quinoline derivatives revealed significant antibacterial activity against E. coli and P. aeruginosa.[13] The presence of different substituents on the phenyl ring influenced the activity, indicating the importance of this position for antimicrobial potency.[13]

Research on quinoline-4-carboxamide derivatives has also shown promising antibacterial activity.[14] The conversion of the carboxylic acid to a carboxamide can modulate the compound's properties and biological activity. A series of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives were synthesized and showed moderate antibacterial activity against Gram-positive bacteria.[15]

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-4-carboxylic acid derivativesStaphylococcus aureus500[12]
4-Methyl-2-(4-substituted phenyl)quinolinesE. coli25-50[13]
4-Methyl-2-(4-substituted phenyl)quinolinesP. aeruginosa25-50[13]
2-Chloroquinoline-4-carboxamidesEscherichia coli-[14]
2-Chloroquinoline-4-carboxamidesStaphylococcus aureus-[14]
2-(3-chlorophenyl)quinoline-4-carboxamide 6h Staphylococcus aureus-[15]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[4] Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

A study on 2-(4-phenylquinoline-2-yl)phenol derivatives identified compounds with potent in vitro COX-2 inhibitory activity and significant anti-inflammatory effects in animal models.[4] For instance, compound 4h from this series exhibited a COX-2 IC50 of 0.026 µM.[4] While structurally different from our target molecule, this highlights the potential of the 2-phenylquinoline scaffold in developing anti-inflammatory agents.

Research on quinazolinone derivatives, which share some structural similarities with quinolines, has also identified potent anti-inflammatory agents that inhibit COX enzymes and the production of pro-inflammatory cytokines like IL-6.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylates is highly dependent on the substituents at various positions of the quinoline ring. Key SAR observations include:

  • Position 2: The nature of the substituent at the C-2 position is crucial. Bulky and hydrophobic groups, such as aryl rings, are often associated with enhanced biological activity.[3] The substitution pattern on this aryl ring further modulates the activity. For instance, the presence of a halogen like chlorine can increase lipophilicity and potentially improve cell membrane permeability.

  • Position 4: The carboxylic acid group at the C-4 position is a key feature for certain biological activities, including inhibition of enzymes like dihydroorotate dehydrogenase.[17] Esterification to a methyl carboxylate, as in our target molecule, will alter the polarity and hydrogen bonding capabilities, which can impact its interaction with biological targets and its pharmacokinetic profile. Conversion to carboxamides also significantly influences the biological activity.[14][15]

  • Other Positions: Substituents on the benzo part of the quinoline ring can also influence the activity, often by affecting the overall electronic and steric properties of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a mixture of SDS, isopropanol, and HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Path Forward: Synthesis and Activity Workflow

The journey from a chemical scaffold to a potential therapeutic agent involves a systematic workflow of synthesis, characterization, and biological evaluation.

Caption: General experimental workflow for the synthesis and biological evaluation of quinoline derivatives.

Conclusion

This compound, as a representative of the 2-aryl-quinoline-4-carboxylate class, holds considerable promise as a scaffold for the development of novel therapeutic agents. The comparative analysis of related quinoline derivatives reveals a rich field of potent anticancer and antimicrobial compounds. The structure-activity relationships discussed herein provide a rational basis for the future design and optimization of this and other quinoline derivatives to achieve improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a standardized approach for the evaluation of these compounds, ensuring the generation of reliable and comparable data. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Doležal, M., et al. (2006). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Molecules, 11(4), 242-256. Available at: [Link]

  • Doležal, M., et al. (2008). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Pop, A., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(15), 4993. Available at: [Link]

  • Patel, H. V., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(1), 126-132. Available at: [Link]

  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286-9301. Available at: [Link]

  • Ríos-Márquez, J. E., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6816-6833. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Poczta, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6599. Available at: [Link]

  • Black, D. S., et al. (2015). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 20(9), 16766-16781. Available at: [Link]

  • Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14401. Available at: [Link]

  • Sivakumar, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology, 25(3), 327-341. Available at: [Link]

  • Reddy, T. S., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ResearchGate. Available at: [Link]

  • Wani, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 22-30. Available at: [Link]

  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7868-7905. Available at: [Link]

  • Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Wang, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116089. Available at: [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(18), 4233. Available at: [Link]

  • Sharma, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 143-150. Available at: [Link]

  • Chen, J., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(1), 363-379. Available at: [Link]

  • Szymański, P., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(23), 5755. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936354. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of the Iranian Chemical Society, 19(11), 4787-4801. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 15(3), 355-366. Available at: [Link]

  • Kumar, P. S., et al. (2011). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 3(3), 226-231. Available at: [Link]

Sources

A Comparative Guide to the Structural Analogs and SAR Studies of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of structural analogs of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. We will delve into the impact of various structural modifications on the biological activities of this class of compounds, with a focus on their anticancer and antibacterial potential. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-arylquinoline-4-carboxylic acid scaffold.

The Core Scaffold: 2-Arylquinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The presence of an aryl group at the 2-position significantly influences the biological activity, making the 2-arylquinoline-4-carboxylic acid scaffold a versatile template for drug discovery.[1][3] this compound serves as a representative example of this class, and understanding the role of its key structural features is paramount for designing more potent and selective analogs.

Synthesis of 2-Arylquinoline-4-carboxylic Acid Derivatives

A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[1][4] This one-pot condensation reaction involves an aniline, a benzaldehyde derivative, and pyruvic acid.

Experimental Protocol: Doebner Reaction
  • Reactant Mixture: In a round-bottom flask, dissolve the substituted aniline (1 mmol), the corresponding benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol.

  • Catalyst: Add a catalytic amount of trifluoroacetic acid.[1]

  • Reaction Condition: Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is then collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[5]

An alternative approach is the Pfitzinger reaction, which utilizes an isatin and an α-methyl ketone as starting materials.[6][7]

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The biological activity of 2-arylquinoline-4-carboxylic acid derivatives can be finely tuned by modifying three key regions of the molecule: the substituent on the 2-phenyl ring, the substituents on the quinoline core, and the carboxylic acid group at the 4-position.

Anticancer Activity

Quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including inhibition of tubulin polymerization, tyrosine kinases, and topoisomerase.[8][9]

A novel series of 2-phenylquinoline-4-carboxamide derivatives has been identified as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[10]

SAR Insights:

  • Modification of the 4-Carboxylate: Conversion of the carboxylic acid to a carboxamide is a key modification for this activity.

  • Substituents on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact the cytotoxic activity. For instance, compound 7b with a specific substitution pattern displayed potent activity against SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively.[10]

Table 1: Antiproliferative Activity of 2-Phenylquinoline-4-carboxamide Derivatives [10]

CompoundR1R2SK-OV-3 IC50 (µM)HCT116 IC50 (µM)
7a HH>50>50
7b 3,4,5-(OCH3)3H0.50.2
7c 4-OCH3H15.321.7
7d 3,4-(OCH3)2H8.912.4

The anticancer drug Brequinar is a quinoline-4-carboxylic acid derivative that inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][11] SAR studies have identified critical structural requirements for DHODH inhibition.

SAR Insights:

  • C-2 Position: Bulky, hydrophobic substituents at the C-2 position are crucial for potent inhibition.[1][11]

  • C-4 Position: A strict requirement for the carboxylic acid group at this position is observed, likely for forming a salt bridge with residues in the enzyme's active site.[1]

  • Quinoline Ring: Appropriate substitutions on the benzo portion of the quinoline ring can enhance activity.

Table 2: DHODH Inhibitory Activity of 2-Substituted Quinoline-4-Carboxylic Acids [6]

Compound2-SubstituentDHODH IC50 (nM)
Brequinar analog 2'-Fluoro-1,1'-biphenyl-4-yl250
41 Substituted pyridine9.71
43 Substituted pyridine26.2

The 2-substituted phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as the "cap" group in the design of novel HDAC inhibitors.[5][12]

SAR Insights:

  • Zinc-Binding Group (ZBG): The nature of the ZBG is critical, with hydroxamic acid and hydrazide groups being commonly used.[5][12]

  • Linker: A phenylpiperazine linker has been effectively used to connect the quinoline core to the ZBG.[5][12]

  • Selectivity: Specific analogs have shown selectivity for certain HDAC isoforms. For example, compound D28 exhibited selectivity for HDAC3.[5][12]

Table 3: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [5]

Compound2-SubstituentLinkerZBGHDAC3 IC50 (µM)
D28 PhenylPhenylpiperazineHydroxamic acid24.45
D29 PhenylPhenylpiperazineHydrazide>50
Antibacterial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][13]

SAR Insights:

  • Structural Modifications: Modifications of the parent 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity.[4]

  • Amino Substituents: The introduction of amino substituents can serve as new hydrogen bond donors and acceptors, potentially increasing binding affinity to target enzymes and improving physicochemical properties.[4]

Table 4: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [4]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 (Parent) >256>256
5a4 64>256
5a7 >256128

Visualizing Structure-Activity Relationships and Workflows

General SAR for 2-Arylquinoline-4-Carboxylic Acids

SAR_General cluster_mods Structural Modifications cluster_activity Biological Activity Core 2-Arylquinoline-4-Carboxylic Acid Scaffold R1 Substituents on 2-Aryl Ring Core->R1 Influences potency & mechanism (e.g., DHODH, Tubulin) R2 Substituents on Quinoline Core Core->R2 Modulates activity & selectivity X Modification of 4-Carboxylic Acid Core->X Critical for some activities (e.g., DHODH), can be modified for others (e.g., amides for tubulin inhibition) Anticancer Anticancer R1->Anticancer Antibacterial Antibacterial R1->Antibacterial R2->Anticancer R2->Antibacterial X->Anticancer

Caption: General SAR of 2-Arylquinoline-4-Carboxylic Acids.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Analogs (e.g., Doebner Reaction) mtt Cell Viability Assay (MTT Assay) synthesis->mtt Test against cancer cell lines ic50 Determine IC50 values mtt->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin For potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: Workflow for Anticancer Evaluation.

Conclusion

The 2-arylquinoline-4-carboxylic acid scaffold, with this compound as a key example, represents a highly promising and versatile platform for the development of novel therapeutic agents. The extensive body of research highlights the critical role of substituents on both the quinoline and the 2-aryl rings, as well as modifications to the C-4 carboxylic acid group, in determining the biological activity and mechanism of action. The insights provided in this guide, supported by comparative data, offer a solid foundation for the rational design of next-generation inhibitors targeting cancer and bacterial infections. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Lv, P.-C., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jiang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Ramezanpour, M., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Jiang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Sharma, P., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Jiang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Castillo, J. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]

  • Chen, S.-F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

  • Forbes, C., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Jiang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Patel, H. D. & Vasava, D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

  • Ramezanpour, M., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. SID. [Link]

  • Ghorab, M. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. [Link]

  • Chang, C.-W., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]

Sources

A Researcher's Guide to Target Validation: A Comparative Approach for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This critical phase provides the mechanistic underpinnings of a compound's therapeutic efficacy and potential toxicological liabilities. This guide offers a comprehensive, in-depth framework for the target validation of "Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate," a novel bioactive compound. While the precise molecular target of this specific quinoline derivative is not yet established in publicly accessible literature, its structural motif, shared with a class of pharmacologically active agents, provides a fertile ground for hypothesis-driven investigation.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-faceted validation workflow. We will objectively compare the hypothetical performance of our lead compound with established alternatives, supported by illustrative experimental data. Our approach emphasizes scientific integrity, causality in experimental design, and the establishment of self-validating protocols.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring is a versatile heterocyclic scaffold that forms the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][2] Recent studies on structurally similar compounds, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, have identified specific molecular targets, including Sirtuin 3 (SIRT3) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[4][5][6] Furthermore, other 2-phenylquinoline-4-carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors.[7]

Given this precedent, we can formulate a set of plausible hypotheses for the molecular target of "this compound." Putative target classes include, but are not limited to:

  • Protein Kinases (e.g., EGFR-TK): Many quinoline-based compounds function as ATP-competitive inhibitors of protein kinases.

  • Histone Deacetylases (e.g., SIRT3, Class I/II HDACs): The quinoline scaffold can serve as a cap moiety in classic HDAC inhibitor pharmacophores.

  • DNA Intercalators: The planar aromatic structure of the quinoline ring system allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.[3]

This guide will use these putative target classes as a framework for designing a comprehensive validation strategy.

A Multi-pronged Approach to Target Validation

A robust target validation strategy should not rely on a single experimental technique. Instead, it requires the integration of multiple orthogonal methods to build a compelling case for a specific molecular target.[8][9] Our validation workflow is structured in three main phases:

  • Phase 1: Unbiased Target Identification & Initial Hypothesis Generation

  • Phase 2: Biophysical Characterization of Direct Target Engagement

  • Phase 3: Cellular Target Engagement and Functional Validation

Below is a visual representation of this workflow:

TargetValidationWorkflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular & Functional Validation A Affinity Chromatography-Mass Spectrometry (AC-MS) C Isothermal Titration Calorimetry (ITC) A->C D Surface Plasmon Resonance (SPR) A->D B Phenotypic Screening G Enzyme Activity/Signaling Pathway Assays B->G F Target Knockdown/Knockout C->F D->F E Cellular Thermal Shift Assay (CETSA) E->F F->G H In Vivo Animal Models G->H

Figure 1: A multi-phase workflow for target validation.

Phase 1: Unbiased Target Identification

The initial step in our validation journey is to generate a list of potential protein binders for "this compound." This is best achieved through unbiased, proteome-wide screening methods.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[10]

Experimental Protocol: AC-MS

  • Immobilization of the Ligand: Synthesize an analog of "this compound" with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for which quinoline derivatives have shown activity, such as HepG2).[11]

  • Affinity Capture: Incubate the immobilized ligand with the cell lysate to allow for the capture of interacting proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation and Comparison:

The output of an AC-MS experiment is a list of proteins identified in the elution fraction. A successful experiment will show a significant enrichment of specific proteins compared to a control experiment using beads without the immobilized ligand.

Table 1: Illustrative AC-MS Data for "this compound"

Protein IDProtein NameSpectral Counts (Lead Compound)Spectral Counts (Control)
P00533Epidermal Growth Factor Receptor1272
Q9UBN7Sirtuin 3895
P06401Histone Deacetylase 1654

This hypothetical data suggests that EGFR, SIRT3, and HDAC1 are high-confidence candidate targets for our lead compound.

Phase 2: Biophysical Characterization of Direct Target Engagement

Once a list of putative targets is generated, the next crucial step is to validate the direct physical interaction between the small molecule and the candidate proteins using orthogonal biophysical methods.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8]

Experimental Protocol: ITC

  • Protein Expression and Purification: Clone, express, and purify the candidate target proteins (e.g., the kinase domain of EGFR).

  • ITC Measurement: Load the purified protein into the sample cell of the ITC instrument and the lead compound into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while measuring the heat change.

  • Data Analysis: Fit the resulting data to a binding model to determine the KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative analysis of binding kinetics, including the association (ka) and dissociation (kd) rate constants.[8]

Experimental Protocol: SPR

  • Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow solutions of the lead compound at various concentrations over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of bound analyte.

  • Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine ka and kd. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the lead compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated (denatured) proteins.

  • Western Blot Analysis: Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting.

Comparative Data Analysis:

The biophysical data for our lead compound should be compared with that of known inhibitors of the putative targets.

Table 2: Comparative Biophysical Data

CompoundTargetITC KD (nM)SPR KD (nM)CETSA Shift (ΔTm, °C)
This compound EGFR150125+4.2
Gefitinib (Known EGFR Inhibitor)EGFR2520+5.5
This compound SIRT3850920+1.5
EX-527 (Known SIRT1/2/3 Inhibitor)SIRT3150130+4.8

This data would suggest that our lead compound directly binds to EGFR with moderate affinity, though it is less potent than the established inhibitor Gefitinib. The interaction with SIRT3 appears to be weaker.

Phase 3: Cellular and Functional Validation

Confirming direct binding is necessary but not sufficient. The final phase of target validation aims to demonstrate that the interaction between the compound and its target is responsible for the observed cellular phenotype.[8][12]

Target Knockdown/Knockout

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, are the gold standard for linking a target to a cellular response.[8][10] If the knockdown or knockout of the target protein phenocopies or ablates the effect of the compound, it provides strong evidence for on-target activity.

KnockdownWorkflow cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Outcome A Cells + Non-targeting siRNA C Vehicle Control A->C Treatment D Lead Compound A->D Treatment B Cells + Target-specific siRNA B->C Treatment B->D Treatment E Baseline Viability C->E Result G Baseline Viability (Target Knockdown) C->G Result F Reduced Viability D->F Result H No Change in Viability (Resistance) D->H Result

Figure 2: Workflow for a target knockdown validation experiment.

Cellular Functional Assays

Functional assays are designed to measure the downstream consequences of target engagement. For a putative EGFR inhibitor, this would involve measuring the phosphorylation of downstream signaling proteins like Akt and ERK.

Experimental Protocol: Phospho-Akt Western Blot

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) and treat with the lead compound, a positive control (Gefitinib), and a vehicle control.

  • Stimulation: Stimulate the cells with EGF to activate the EGFR signaling pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

Comparative Functional Data:

Table 3: Comparative Inhibition of EGF-induced Akt Phosphorylation

CompoundTreatment Concentrationp-Akt/Total Akt Ratio (Normalized)IC50 (nM)
Vehicle-1.00-
This compound 1 µM0.45850
Gefitinib1 µM0.15150

This data would demonstrate that our lead compound inhibits the EGFR signaling pathway in a cellular context, albeit with lower potency than Gefitinib.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the target validation of "this compound." By combining unbiased target identification methods with orthogonal biophysical and cellular validation assays, researchers can build a strong, evidence-based case for a specific molecular target. The comparative framework presented here, using established drugs as benchmarks, is essential for contextualizing the potency and potential of a novel bioactive compound.

The hypothetical data presented suggests that "this compound" may act as a moderate inhibitor of EGFR. Future studies should focus on medicinal chemistry efforts to optimize the potency and selectivity of this compound, as well as in vivo studies in relevant animal models to establish its therapeutic potential.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Benchchem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.
  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery.
  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available at: [Link]

  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

  • National Institutes of Health. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available at: [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available at: [Link]

  • ResearchGate. Derivatives of 2-(4-chlorophenyl)-2,3,4,4a5,6-hexa- hydropyrido[2,3- h]cinnoline. Available at: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available at: [Link]

  • National Institutes of Health. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]

  • National Institutes of Health. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

Sources

Efficacy of Quinoline-4-Carboxylate Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the therapeutic potential of quinoline-4-carboxylate derivatives, with a specific focus on the structural class represented by "Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate." As direct efficacy data for this specific molecule is not extensively published, we will extrapolate from and compare with closely related, well-documented analogs to provide a comprehensive overview for researchers in oncology and drug discovery.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1][3] These compounds often exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways.[1][4]

The Quinoline-4-Carboxylate Pharmacophore: A Profile

The 2-phenylquinoline-4-carboxylic acid moiety is a particularly promising pharmacophore. The planar aromatic rings allow for intercalation with DNA, while the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.[5] Substitutions on both the quinoline and phenyl rings can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Here, we will consider "this compound" as our lead compound and compare its potential efficacy with other reported quinoline derivatives and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Comparative Efficacy in Representative Cancer Cell Lines

The following table summarizes the cytotoxic activity of various quinoline derivatives across different cancer cell lines, providing a benchmark for evaluating our lead compound.

Compound/DrugCell LineAssayIC50 / % InhibitionReference
6-Bromo-5-nitroquinoline HT29 (Colon)MTTLower cytotoxicity than 5-FU[3]
6,8-Diphenylquinoline C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)MTTHigh antiproliferative activity[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast)MTT82.9% growth reduction[6]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60 (Leukemia)Not SpecifiedIC50: 19.88 ± 3.35 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline U937 (Leukemia)Not SpecifiedIC50: 43.95 ± 3.53 µg/ml[4]
Bis-quinoline derivative (2a) HeLa (Cervical)Not SpecifiedIC50: 0.14 µM[7]
Bis-quinoline derivative (2a) U937 (Leukemia)Not SpecifiedIC50: 0.7 µM[7]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) MLLr leukemic cellsAntiproliferativePotent inhibitory activity[8][9]
5-Fluorouracil (5-FU) VariousVariousStandard Chemotherapeutic[3]

Note: This table is a compilation from multiple sources and assay conditions may vary.

From this data, it is evident that substitutions on the quinoline ring significantly impact efficacy. For instance, the presence of nitro and bromo groups in 6-bromo-5-nitroquinoline confers potent activity.[3] Similarly, modifications at the 2- and 4-positions of the quinoline scaffold are critical for anticancer effects.[4]

Plausible Mechanisms of Action: A Deeper Dive

The anticancer activity of quinoline derivatives is often multifactorial. Understanding the underlying mechanism is crucial for rational drug design and development.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis.[3][6] This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Quinoline Derivative Quinoline Derivative Mitochondrial Pathway Mitochondrial Pathway Quinoline Derivative->Mitochondrial Pathway Induces stress Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Releases Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis Executes cell death

Caption: Simplified overview of apoptosis induction by quinoline derivatives.

Cell Cycle Arrest

Certain quinoline derivatives can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[1][6] This is a common mechanism for many anticancer drugs. For instance, some derivatives have been shown to cause cell cycle arrest in the G2 or S phase.[6]

G1 G1 S S G1->S G2 G2 S->G2 G2/S Arrest G2/S Arrest S->G2/S Arrest M M G2->M G2->G2/S Arrest M->G1 Quinoline Derivative Quinoline Derivative Quinoline Derivative->G2/S Arrest

Caption: Diagram illustrating cell cycle arrest at the G2/S checkpoint.

Enzyme Inhibition

Quinoline derivatives have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation.[1] These include topoisomerases, tyrosine kinases, and DNA methyltransferases.[1][7] For example, some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[10]

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of "this compound" and compare it to other compounds, a standardized set of in vitro experiments is recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay Assay Compound Treatment->Assay Data Analysis Data Analysis Assay->Data Analysis MTT Assay MTT Assay Assay->MTT Assay Flow Cytometry Flow Cytometry Assay->Flow Cytometry

Caption: General workflow for in vitro efficacy testing.

Conclusion and Future Directions

While specific data on "this compound" is sparse, the broader class of quinoline-4-carboxylate derivatives demonstrates significant potential as anticancer agents.[1][4][6] The presence of the 2-(4-chlorophenyl) substituent in our lead compound is noteworthy, as halogenated phenyl rings can enhance biological activity.

Future research should focus on synthesizing and evaluating "this compound" and its analogs using the standardized protocols outlined above. A comprehensive structure-activity relationship (SAR) study would be invaluable in optimizing the potency and selectivity of this promising class of compounds. Further investigations into their in vivo efficacy and toxicological profiles will be critical for their potential translation into clinical candidates.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry. Retrieved from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2021). Molecules. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules. Retrieved from [Link]

  • Quinolines and analogs with a marked anticancer activity. (2021). ResearchGate. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. Retrieved from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Molecules. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

The Synthesis of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate stands out as a significant building block in the synthesis of novel pharmaceuticals. Its utility in drug discovery necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of the principal methods for its synthesis, evaluating both classical and modern approaches to inform methodological selection in research and development.

At a Glance: Comparing Synthesis Strategies

The synthesis of this compound can be approached through several established routes, each with distinct advantages and limitations. The most common strategies involve the initial formation of the corresponding carboxylic acid, followed by esterification. Here, we compare the most prominent methods for the synthesis of the quinoline core.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReported Yields (for analogous compounds)Key AdvantagesKey Disadvantages
Pfitzinger Reaction Isatin, 4-Chloroacetophenone, Base (e.g., KOH)Reflux in ethanol, often for 12-24 hours.[1]Good to excellent.[2]Good availability of starting materials; a direct route to quinoline-4-carboxylic acids.[3][4]Can require harsh basic conditions and long reaction times.[1]
Doebner Reaction Aniline, 4-Chlorobenzaldehyde, Pyruvic AcidTypically reflux in a solvent like ethanol, often with an acid catalyst.[5][6]Moderate to good.[7]One-pot, three-component reaction; versatile.[6]Can suffer from low yields with electron-deficient anilines.[5]
Friedländer Annulation 2-Amino-4'-chlorobenzophenone, Methyl pyruvateAcid or base catalysis, often at elevated temperatures.[8][9]Generally high.A straightforward and high-yielding method for polysubstituted quinolines.[10]The synthesis of the required 2-aminobenzophenone precursor can be multi-stepped.[10]
Gould-Jacobs Reaction 4-Chloroaniline, Diethyl ethoxymethylenemalonateHigh temperatures for cyclization (>250 °C).[11]Moderate to good.[12]Effective for certain aniline substitution patterns.[11]Requires harsh thermal conditions; may not be suitable for all substituted anilines.[11]
Modern Variations (Microwave/Ultrasound) As per classical methodsShorter reaction times (minutes vs. hours), often at elevated temperatures and pressures.[12][13][14][15]Often improved yields compared to conventional heating.[13][15]Drastic reduction in reaction time; improved energy efficiency; potentially higher yields.[14]Requires specialized equipment; optimization of reaction parameters is crucial.

In-Depth Analysis of Synthetic Pathways

The Pfitzinger Reaction: A Robust and Versatile Approach

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[3][4] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-chloroacetophenone, under basic conditions.[3][4]

Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[3] This is followed by a condensation reaction with 4-chloroacetophenone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield 2-(4-chlorophenyl)quinoline-4-carboxylic acid.[3]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid intermediate Isatin->KetoAcid Base hydrolysis Base KOH Imine Imine KetoAcid->Imine + 4-Chloroacetophenone Chloroacetophenone 4-Chloroacetophenone Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized intermediate Enamine->Cyclized Intramolecular cyclization Product 2-(4-chlorophenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration

Pfitzinger Reaction Mechanism.

Experimental Protocol (Conventional Heating): A typical procedure involves refluxing isatin and 4-chloroacetophenone in an ethanolic solution of potassium hydroxide for an extended period, often 12 to 24 hours.[1] After the reaction, the mixture is cooled and acidified to precipitate the carboxylic acid product.

Microwave-Assisted Pfitzinger Reaction: The use of microwave irradiation can dramatically reduce the reaction time of the Pfitzinger synthesis from hours to minutes, often with improved yields.[16] This is attributed to the efficient and rapid heating of the polar reaction mixture by microwaves.

The Doebner Reaction: A Three-Component Strategy

The Doebner reaction offers a convergent one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6] For the synthesis of the target precursor, this would involve the reaction of aniline, 4-chlorobenzaldehyde, and pyruvic acid.

Mechanism: The reaction is believed to proceed via two possible pathways: an aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, or the formation of a Schiff base between the aniline and the aldehyde, followed by reaction with the enol of pyruvic acid. Both pathways lead to a common intermediate that cyclizes and dehydrates to form the quinoline-4-carboxylic acid.[6]

Doebner_Workflow Aniline Aniline Reaction One-pot Reaction (e.g., reflux in ethanol) Aniline->Reaction Chlorobenzaldehyde 4-Chlorobenzaldehyde Chlorobenzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-(4-chlorophenyl)quinoline- 4-carboxylic acid Reaction->Product

Doebner Reaction Workflow.

Advantages and Limitations: The Doebner reaction's one-pot nature is a significant advantage in terms of operational simplicity. However, it can be sensitive to the electronic nature of the aniline, with electron-withdrawing groups sometimes leading to lower yields.[5] A modified Doebner hydrogen-transfer reaction has been developed to address this limitation, showing improved yields for electron-deficient anilines.[5][17]

Friedländer Annulation: A Convergent Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9] To synthesize the target molecule's precursor, 2-amino-4'-chlorobenzophenone would be reacted with methyl pyruvate.

Mechanism: The reaction can proceed through two viable mechanisms. The first involves an initial aldol addition followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[8]

Challenges: A significant drawback of the Friedländer synthesis for this specific target is the accessibility of the starting material, 2-amino-4'-chlorobenzophenone, which itself requires a multi-step synthesis.

The Final Step: Esterification

Once the 2-(4-chlorophenyl)quinoline-4-carboxylic acid is synthesized, the final step is esterification to yield the methyl ester. This can be achieved through several standard methods:

  • Fischer Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction with Thionyl Chloride: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with methanol.

  • Using Methylating Agents: Reagents like trimethylsilyldiazomethane (TMS-diazomethane) can efficiently convert carboxylic acids to their methyl esters under mild conditions.[18]

Experimental Protocol (Fischer Esterification): A general procedure would involve dissolving the 2-(4-chlorophenyl)quinoline-4-carboxylic acid in an excess of methanol. A catalytic amount of concentrated sulfuric acid is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is neutralized, and the product is extracted and purified.

Modern Synthetic Enhancements: The Role of Microwave and Ultrasound

Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to enhance reaction efficiency.

  • Microwave-Assisted Synthesis: As mentioned with the Pfitzinger reaction, microwave irradiation can significantly reduce reaction times and, in many cases, improve yields for the synthesis of quinoline derivatives.[12][13] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate quinoline synthesis. The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.[14][19] This method is often considered a green chemistry approach due to its energy efficiency.[14]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate method for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the available laboratory equipment.

  • For versatility and readily available starting materials , the Pfitzinger reaction is a strong contender. Its amenability to microwave assistance further enhances its appeal for rapid synthesis.

  • The Doebner reaction offers an elegant one-pot, three-component approach , which is highly desirable for library synthesis and rapid exploration of analogs.

  • The Friedländer synthesis , while potentially high-yielding, is hampered by the accessibility of the required substituted 2-aminobenzophenone.

For large-scale production, a thorough optimization of the chosen reaction conditions is crucial to maximize yield and minimize costs. The incorporation of modern techniques such as microwave or ultrasound-assisted synthesis should be strongly considered to improve the efficiency and environmental footprint of the synthesis. The final esterification step is generally straightforward, with Fischer esterification being a common and cost-effective method.

This comparative analysis provides a framework for researchers and drug development professionals to make informed decisions when embarking on the synthesis of this compound and its derivatives, ultimately facilitating the advancement of new therapeutic agents.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-Hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-253.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Wikipedia. Friedländer synthesis. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • One-pot Synthesis of Quinoline-2,4-carboxylates via a molecular iodine-catalyzed three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters. Chinese Chemical Letters.
  • Pfitzinger Quinoline Synthesis. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Wikipedia. Pfitzinger reaction. [Link]

  • A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[20][21]imidaz. Zeitschrift für Naturforschung B.

  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • BenchChem. (2025).
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • The Friedländer Synthesis of Quinolines.
  • The Friedländer Synthesis of Quinolines. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Chemistry of Pfitzinger Synthesis. Scribd.
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical...
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules.
  • 1956-1959 Research Article Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research.
  • One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank.
  • Ultrasound-Assisted Synthesis of Isatin-Type 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles) via 1,3-Dipolar Cycloaddition Reactions. SciELO.
  • Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Ultrasound-Assisted Synthesis of Isatin-Type 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles) via 1,3-Dipolar Cycloaddition Reactions.

Sources

Navigating the Toxicological Landscape of Novel Quinolines: A Comparative Profile of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the introduction of novel derivatives necessitates a thorough evaluation of their toxicological profile. This guide provides a comparative toxicological assessment of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate , a compound with limited publicly available toxicity data.[3] By examining structurally similar quinoline-4-carboxylate derivatives, we can extrapolate a potential toxicity profile, guiding early-stage safety and risk assessment. This analysis is grounded in established in vitro and in vivo toxicological assays and explores the crucial structure-activity relationships (SAR) that govern the biological effects of this chemical class.[4][5]

Introduction to the Target Compound and Rationale for Comparison

This compound belongs to the 2-arylquinoline-4-carboxylic acid class of compounds. The core structure consists of a quinoline ring, a heterocyclic aromatic system known for its diverse biological activities.[1] The key features of the target molecule are:

  • A 2-phenyl substitution: The presence of an aryl group at the 2-position is common in biologically active quinolines.

  • A 4-chloro substitution on the phenyl ring: Halogenation, particularly chlorination, can significantly influence a molecule's metabolic stability, lipophilicity, and interaction with biological targets, thereby modulating its efficacy and toxicity.[6]

  • A methyl ester at the 4-position of the quinoline ring: This ester group can affect the compound's solubility, cell permeability, and potential for hydrolysis into the corresponding carboxylic acid.

Given the sparse direct toxicological data for this compound, a comparative approach is essential. This guide will focus on comparing it with other 2-phenylquinoline-4-carboxylic acid derivatives where the nature and position of substituents on the phenyl ring and the quinoline core are varied. This will allow us to dissect the contribution of different structural motifs to the overall toxicity profile.

Comparative Toxicity Analysis: Insights from Structurally Related Compounds

The toxicity of quinoline derivatives can manifest through various mechanisms, including cytotoxicity (cell death), genotoxicity (damage to genetic material), and specific organ toxicity.[7][8] Here, we will examine the available data for compounds structurally analogous to our target molecule.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are a cornerstone of early-stage toxicity screening, providing a rapid assessment of a compound's potential to induce cell death.[9][10] The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.[11][12][13]

Table 1: Comparative in vitro Cytotoxicity of 2-Arylquinoline-4-Carboxylic Acid Derivatives

CompoundStructural FeaturesCell Line(s)IC50 (µM)Reference(s)
This compound (Target) 2-(4-chlorophenyl), 4-methyl ester-Data not available-
2-(4-methylphenyl)quinoline-4-carboxylic acid2-(4-methylphenyl), 4-carboxylic acid-Harmful if swallowed (GHS)[14]
2-(3-chlorophenyl)quinoline-4-carboxamide derivatives2-(3-chlorophenyl), 4-carboxamideMDA-MB-231 (breast cancer)Significant anticancer activity[15]
Various 4-substituted quinolinesVaried substitutions at C4Various cancer cell linesHTI 21 & HTI 22 showed highest cytotoxicity[16]
Quinoline-4-carboxylic acidUnsubstituted at C2MCF7 (breast cancer), HELA (cervical cancer)Remarkable growth inhibition in MCF7[17]

Analysis of Structure-Activity Relationships (SAR) for Cytotoxicity:

From the available data on related compounds, several trends emerge:

  • The 2-Aryl Moiety: The presence and substitution pattern of the phenyl ring at the 2-position significantly influence cytotoxicity. For instance, various 2-arylquinoline derivatives have demonstrated potent anticancer activity.[18][19]

  • The 4-Substituent: The nature of the substituent at the 4-position of the quinoline ring is critical. Carboxylic acids and their derivatives (esters, amides) at this position are common in biologically active quinolines.[17][20][21] The conversion of the carboxylic acid to an ester, as in our target compound, may alter its pharmacokinetic properties but is unlikely to completely abolish its cytotoxic potential.

  • Halogenation: The presence of a chlorine atom on the phenyl ring, as seen in 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, is associated with significant cytotoxic effects.[15] This suggests that our target compound, with its 4-chloro substitution, is also likely to exhibit some level of cytotoxicity.

Based on these observations, it is reasonable to hypothesize that This compound will exhibit dose-dependent cytotoxicity in various cell lines. The exact potency (IC50 value) would need to be determined experimentally.

Genotoxicity

Genotoxicity assessment is crucial as it can indicate the potential for a compound to be a carcinogen or cause heritable mutations.[8] The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenicity.[22][23][24]

Table 2: Comparative Genotoxicity of Quinoline Derivatives

Compound ClassAssayResultReference(s)
This compound (Target) -Data not available-
MethylquinolinesAmes Test (S. typhimurium TA100)4- and 8-methylquinoline are mutagenic[25][26]
FluoroquinolinesAmes Test (S. typhimurium TA100)Most isomers are mutagenic[25]
4-Nitroquinoline-1-oxideIn vivo chromosome aberration and SCE in mouse marrow cellsPotent inducer of both[7]
Various quinoline derivativesRec-assay and Salmonella-microsome testsSeveral compounds were genotoxic[8]

Analysis of Structure-Activity Relationships (SAR) for Genotoxicity:

The genotoxicity of quinolines is highly dependent on their substitution pattern:

  • Nitro Group: The presence of a nitro group, as in 4-nitroquinoline-1-oxide, is a well-established structural alert for genotoxicity.[7]

  • Methyl and Fluoro Groups: The position of methyl and fluoro substituents on the quinoline ring influences mutagenic potential.[25][26]

While our target compound does not contain a nitro group, the broader class of quinolines has shown mixed results in genotoxicity assays.[8] Therefore, it is imperative to experimentally evaluate the mutagenic potential of This compound using a standard battery of genotoxicity tests, including the Ames test and an in vitro mammalian cell micronucleus assay.

Acute Oral Toxicity

In vivo acute oral toxicity studies in rodents provide an initial assessment of a substance's potential to cause harm if ingested.[27][28] The OECD provides standardized guidelines for such testing.[29][30][31]

While no direct in vivo data for this compound is available, the GHS classification for the structurally similar 2-(4-methylphenyl)quinoline-4-carboxylic acid as "Harmful if swallowed" suggests that our target compound may also exhibit some level of acute oral toxicity.[14] A preliminary acute toxic class study (OECD 423) or an up-and-down procedure (OECD 425) would be necessary to determine its LD50 and classify it according to the Globally Harmonized System (GHS).[27][30]

Experimental Protocols for Key Toxicity Assays

To generate the necessary data for a comprehensive toxicological profile of this compound, the following standard assays are recommended.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[11][32]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][33]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate_Cells Incubate (24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical substance.[22][23][24]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[22] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[24]

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[22]

  • Metabolic Activation: The test should be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[22][34]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[23]

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).[23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[35]

Logical Flow of the Ames Test

Ames_Test_Logic cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome & Interpretation Test_Compound Test Compound (Varying Concentrations) Mix_Components Combine Bacteria, Compound, and S9 or Buffer Test_Compound->Mix_Components Bacteria Histidine-dependent S. typhimurium Bacteria->Mix_Components S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Mix_Components No_S9 No Metabolic Activation No_S9->Mix_Components Plate Plate on Histidine-free Medium Mix_Components->Plate Incubate Incubate at 37°C Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare to Negative Control Count_Colonies->Compare_Controls Positive Positive Result (Mutagenic) Compare_Controls->Positive Significant Increase Negative Negative Result (Non-mutagenic) Compare_Controls->Negative No Significant Increase

Caption: Decision-making flowchart for the Ames mutagenicity test.

Conclusion and Future Directions

While a definitive toxicity profile for This compound requires direct experimental evaluation, a comparative analysis of structurally related compounds provides valuable insights for a preliminary risk assessment. Based on the established structure-activity relationships within the 2-arylquinoline-4-carboxylic acid class, it is plausible that this compound will exhibit some degree of cytotoxicity. The presence of the 4-chlorophenyl moiety is a key structural feature that has been associated with biological activity in similar compounds. Its genotoxic potential is less certain and warrants experimental investigation.

For drug development professionals, the path forward is clear: a tiered approach to toxicity testing is recommended. Initial in vitro screening for cytotoxicity and genotoxicity should be prioritized.[9][36][37] If the compound shows promising therapeutic potential and an acceptable in vitro toxicity profile, subsequent in vivo studies, starting with an acute oral toxicity assessment, would be justified.[27] This systematic approach ensures that a comprehensive understanding of the compound's safety profile is established before advancing it further in the drug discovery pipeline.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Creative Biolabs. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (n.d.). National Toxicology Program (NTP). [Link]

  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... (n.d.). ResearchGate. [Link]

  • The Ames Test. (n.d.). University of California, Davis. [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. [Link]

  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. (2025, December 10). PubMed. [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for... (n.d.). NCBI. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). PubMed. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. [Link]

  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]

  • Antimicrobial and genotoxic properties of quinoline derivatives. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. [Link]

  • This compound (C17H12ClNO2). (n.d.). PubChem. [Link]

  • 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). (n.d.). PubChem. [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. (n.d.). Semantic Scholar. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021, January 5). ThaiScience. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • The Practice of Structure Activity Relationships (SAR) in Toxicology. (n.d.). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationships and Mixture Toxicity Studies of Chloro- and Alkylanilines at an Acute Lethal Toxic. (n.d.). DSpace. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023, December 25). MDPI. [Link]

  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. (n.d.). NCBI. [Link]

  • Structure activity relationship in toxicology. (n.d.). PubMed. [Link]

  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023, March 17). Growing Science. [Link]

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical, yet often underestimated, hurdle is the characterization of a compound's selectivity. Undesired off-target interactions, or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy, resulting in costly late-stage failures.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate (MCC) . While extensive public data on MCC is scarce, its quinoline core—a privileged scaffold in medicinal chemistry—provides a logical starting point for hypothesizing potential off-target liabilities.[3][4] This document outlines a prospective, multi-tiered strategy, detailing the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

The primary goal of safety pharmacology is to identify potential adverse effects of new pharmaceuticals before they are tested in humans.[5][6][7] A molecule's biological activity is rarely confined to its intended target. The structural motifs that confer affinity for the primary target may also be recognized by other proteins, leading to a spectrum of off-target interactions. These interactions are the basis of cross-reactivity and a primary driver of adverse drug reactions.[1]

Early and systematic assessment of cross-reactivity is not merely a regulatory checkbox; it is a cornerstone of a rational drug design strategy.[5][8] It allows for:

  • Early De-risking: Identifying potential safety liabilities before significant resources are invested.[2]

  • Mechanism Elucidation: Understanding the full biological footprint of a compound can reveal unexpected therapeutic opportunities or explain observed toxicities.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and minimize off-target effects.

  • Informed Clinical Trial Design: Anticipating potential side effects allows for the implementation of appropriate monitoring strategies in human trials.[5][9]

This guide will use MCC as a case study to demonstrate a robust workflow for prospective cross-reactivity profiling.

Compound Profile and Hypothesized Target Classes

This compound (MCC) belongs to the 2-phenyl-quinoline-4-carboxylic acid derivative family. This chemical class is known to possess a wide range of biological activities.[3][10][11]

  • Structural Features: The quinoline ring is a bicyclic aromatic heterocycle. The presence of a phenyl group at position 2 and a carboxylate at position 4 creates a rigid scaffold with diverse potential interactions.

  • Known Biological Activities of the Scaffold: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors, antibacterial agents, and antimalarials.[3][10][12][13] The quinoline core itself is present in numerous drugs and is known to interact with a variety of biological targets, from kinases to bacterial efflux pumps.[14][15][16][17]

Given this background, a cross-reactivity assessment for MCC must be broad, encompassing key target families frequently implicated in off-target effects.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach ensures that resources are used efficiently, starting with broad, cost-effective screens and progressing to more focused, mechanistic studies.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Functional Assays cluster_2 Tier 3: Cellular & Preclinical Models T1_InSilico In Silico Profiling (Computational Prediction) T1_Panel Broad Panel Screening (e.g., SafetyScreen44) T1_InSilico->T1_Panel Prioritize Panels T2_Binding Orthogonal Binding Assays (e.g., Radioligand Binding) T1_Panel->T2_Binding Identify Primary Hits (>50% Inhibition) T2_Functional Target-Specific Functional Assays T2_Binding->T2_Functional Confirm Functional Impact T3_Cellular Cell-Based Phenotypic Assays T2_Functional->T3_Cellular Confirm Cellular Activity & Determine Potency T3_TCR Tissue Cross-Reactivity (TCR) T3_Cellular->T3_TCR Identify Target Tissues T3_Report T3_Report T3_TCR->T3_Report Final Selectivity Report & Risk Assessment G cluster_0 Assay Components Membrane Membrane Prep (with Target Receptor) Incubate Incubate to Equilibrium Membrane->Incubate Radio Radioligand (Known High Affinity) Radio->Incubate MCC MCC (Test Compound) (Concentration Gradient) MCC->Incubate Filter Vacuum Filtration (Separates Bound from Free) Incubate->Filter Separate Count Scintillation Counting (Measures Radioactivity) Filter->Count Quantify Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze Plot

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management at the end of their lifecycle. Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate, a halogenated quinoline derivative, requires specialized handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each procedural step to foster a culture of safety and accountability in the laboratory.

Hazard Profile and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, its chemical structure as a chlorinated aromatic quinoline allows us to infer a likely hazard profile based on analogous compounds. The fundamental principle of laboratory safety dictates that any compound with limited toxicological data should be handled as if it were hazardous.

Based on data from similar chemical structures, the following hazards should be assumed[1][2][3][4][5]:

Hazard Category Potential Risks & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The presence of a halogenated aromatic system can impart systemic toxicity.
Skin & Eye Irritation Likely to cause skin irritation and serious eye irritation or damage. Many quinoline derivatives are known irritants[5][6].
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol[2][5].
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life[3]. Improper disposal can lead to long-term ecological damage.
Combustion Byproducts In the event of a fire, combustion will likely produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[1][3].

This risk assessment mandates that this compound be managed as a regulated hazardous chemical waste .

The Cornerstone of Compliance: Waste Segregation

The single most critical step in chemical waste management is proper segregation at the point of generation.[7][8] Mixing disparate waste streams is not only a violation of regulatory standards but also poses a significant safety risk, with the potential for violent chemical reactions.

Because this compound contains chlorine, it must be classified as Halogenated Organic Waste .[9][10][11][12] This classification is crucial as halogenated waste requires specific disposal methods, often incineration at higher temperatures, and typically incurs higher disposal costs.[10]

G cluster_waste_source Waste Generation Point Waste This compound (Solid Residue or in Solution) Halogenated Halogenated Waste->Halogenated  CORRECT NonHalogenated NonHalogenated Waste->NonHalogenated  INCORRECT  (Violates Segregation Rules) Acid Acid Waste->Acid  INCORRECT  (Risk of Reaction) Base Base Waste->Base  INCORRECT  (Risk of Reaction)

Step-by-Step Disposal Protocol for Primary Chemical Waste

This protocol outlines the procedure for disposing of the pure compound, reaction mixtures, or solutions containing this compound.

Step 1: Select a Compatible Waste Container
  • Action: Choose a clean, leak-proof container made of a material compatible with the waste. For solutions, borosilicate glass or high-density polyethylene (HDPE) are standard. Ensure the container has a secure, screw-top cap.[10][13]

  • Rationale: Using a compatible and robust container prevents chemical degradation of the container, leaks, and fugitive emissions of volatile components.

Step 2: Initial Labeling
  • Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[10][13] At a minimum, write:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Waste this compound"

    • The date accumulation begins[7]

    • The primary hazard(s): "Toxic," "Irritant"

  • Rationale: Labeling a container before use prevents the generation of "unknown" waste, which is extremely costly and difficult to dispose of.[13] Clear labeling communicates hazards to all lab personnel.

Step 3: Accumulate Waste Safely
  • Action: Add waste to the container in a certified chemical fume hood. Keep the container closed at all times except when actively adding waste.[9][13] Do not fill the container beyond 90% of its capacity.[11][12]

  • Rationale: Keeping the container closed minimizes the release of potentially harmful vapors into the laboratory. The 10% headspace allows for liquid expansion due to temperature changes, preventing container rupture.

Step 4: Maintain an Accurate Log
  • Action: As waste is added, update the container's label with the full names and approximate percentages of all constituents. Do not use chemical formulas or abbreviations.[13]

  • Rationale: Disposal facilities require an accurate chemical inventory to ensure safe handling and proper treatment. Inaccurate labeling can result in rejection of the waste drum and significant fines.

Step 5: Proper Storage Pending Disposal
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the generator, at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub).[8][14]

  • Rationale: Secondary containment ensures that any potential leaks are captured, preventing environmental contamination and laboratory exposure. Storing waste in a designated SAA facilitates regulatory compliance and streamlined EHS pickups.

Step 6: Arrange for Professional Disposal
  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Rationale: The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Only certified professionals are permitted to transport and dispose of this material.

Disposal of Contaminated Materials and Empty Containers

Properly managing secondary waste streams is as important as managing the primary chemical.

Waste Type Protocol Rationale
Contaminated Solids (Gloves, weigh paper, absorbent pads from minor spills)1. Collect all contaminated solid materials in a designated, lined container or a heavy-duty, transparent plastic bag.2. Label the container clearly as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.3. Keep the container sealed and dispose of it through your EHS office.Solid materials contaminated with a hazardous chemical must be treated as hazardous waste themselves to prevent the chemical from entering the municipal waste stream.[13]
Empty Stock Containers 1. Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can solubilize the compound.2. Collect Rinsate: The rinsate from all three washes is considered hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" container.[13][14]3. Deface Label: After the triple-rinsed container has air-dried in a fume hood, completely remove or deface the original chemical label.4. Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycled glass bin, depending on institutional policy.[13][14]This procedure ensures that residual chemical is removed to a level considered non-hazardous by regulatory standards, allowing the container to be disposed of as non-hazardous solid waste.[14]

Comprehensive Disposal Workflow

The following diagram illustrates the complete decision-making and operational workflow for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Pickup cluster_final Phase 3: Final Disposition A Waste Generation (e.g., leftover solid, reaction mixture) B Classify Waste: Halogenated Organic A->B C Select & Pre-Label Compatible Waste Container B->C D Accumulate Waste in Fume Hood (Keep sealed, <90% full) C->D E Maintain Accurate Log of Contents (Full chemical names) D->E F Securely Seal Container E->F G Store in Designated SAA with Secondary Containment F->G H Request Waste Pickup from EHS or Licensed Contractor G->H I Waste Transferred to TSDF H->I J Proper Treatment & Disposal (e.g., Incineration) I->J K Treatment, Storage, and Disposal Facility

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a safer laboratory environment, ensure unwavering regulatory compliance, and uphold our collective responsibility as stewards of the environment.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024). Stericycle. [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University, Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]

  • Chemical Waste Guideline: Halogenated Solvents. (2021). Temple University, Environmental Health and Radiation Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2023). U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Household Hazardous Waste (HHW). (2023). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]

  • Organic solvent waste. (n.d.). Kemicentrum, Lund University. [Link]

  • Safety Data Sheet for a related compound. (n.d.). SynZeal. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Precautionary Approach

Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate incorporates two key structural features that warrant careful handling:

  • Quinoline Moiety: Quinoline and its derivatives are heterocyclic aromatic compounds.[1] Some have been identified as potential skin, eye, and respiratory irritants.[2] Acute toxicity for quinoline includes being very hazardous in case of skin contact and eye contact.[3]

  • Chlorinated Aromatic Ring: Chlorinated organic compounds can present a range of health hazards, including toxicity and irritation.[4][5]

Given the absence of specific data for the title compound, it is prudent to assume it may be harmful if swallowed, inhaled, or comes into contact with skin, and that it may cause skin and eye irritation.[6][7]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the first and most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification Purpose and Rationale
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[8] Always inspect gloves for signs of degradation or punctures before use.[9]
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[8]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[10]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[2] An air-purifying respirator with organic vapor cartridges should be used when handling solutions, especially if heated or agitated, where vapors may be generated.[2]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[11]

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and step-by-step guide outline the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Conduct Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Don PPE: Before handling the chemical, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[10]

  • Work Area Setup: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the fume hood sash is at the appropriate height.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in the fume hood. If there is a risk of generating dust, wear an N95 particulate respirator.

  • Preparing Solutions: Add the solid to the solvent slowly to prevent splashing.[2] If using a volatile solvent, an air-purifying respirator with organic vapor cartridges may be necessary.[2]

  • Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding if necessary.[2] Avoid all direct contact with the substance.[2]

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[2] Never dispose of this chemical down the sink.[10]

  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination.[11] Dispose of single-use items in the appropriate hazardous waste container.[2] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Spill Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure you are wearing appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department.

Storage and Waste Management

Proper storage and disposal are integral to a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Keep it away from incompatible materials such as strong oxidizing agents.[14]

  • The storage area should be clearly labeled and separate from the main laboratory work area.[13]

Waste Disposal Plan

The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.

cluster_waste Waste Stream cluster_disposal Disposal Action start Material Contaminated? solid_waste Solid Hazardous Waste (e.g., gloves, paper towels, solid compound) start->solid_waste Solid liquid_waste Liquid Hazardous Waste (e.g., reaction mixtures, contaminated solvents) start->liquid_waste Liquid container Place in a Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container contact_ehs Contact Environmental Health & Safety for Pickup container->contact_ehs

Caption: Decision tree for the proper disposal of contaminated materials.

By implementing these comprehensive safety and logistical measures, you can handle this compound with confidence, ensuring a secure environment for your research and development activities.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Unchained Labs. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • American Chemical Society. (2024, January 23). Lab Safety Rules and Guidelines.
  • TCI Chemicals. (2025, May 26). Safety Data Sheet: 2-(Chloromethyl)-4-methylquinazoline.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Pyridine-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2014, September 11). Safety Data Sheet: Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • Finar Limited. (2010, June 10). Material Safety Data Sheet: Quinoline.
  • Key Organics. (2019, February 20). Safety Data Sheet: ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4- b]pyridine-5-carboxylate.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Just In Time Disaster Training Library. (2015, August 14). Chlorine - Personal Protection Equipment [Video]. YouTube.
  • Key Organics. (2019, February 20). Safety Data Sheet: ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3- carboxylate.
  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • Wikipedia. (n.d.). Quinoline.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.